Product packaging for 2-methyl-1H-indol-3-ol(Cat. No.:)

2-methyl-1H-indol-3-ol

Cat. No.: B15223233
M. Wt: 147.17 g/mol
InChI Key: HLDVKIKLLBOOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methyl-1H-indol-3-ol is a substituted indole derivative of significant interest in medicinal chemistry and chemical biology research. The indole scaffold is a privileged structure in drug discovery due to its presence in numerous bioactive molecules and its ability to interact with diverse biological targets . This compound serves as a key intermediate for researchers investigating the development of novel therapeutic agents. Indole derivatives are extensively studied for a wide spectrum of biological activities. These include potent antimicrobial effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Additionally, indole-based compounds demonstrate anticancer properties, suppressing proliferation in various cancer cell lines . Other prominent areas of investigation include antiviral, anti-inflammatory, antioxidant, and antidiabetic activities . The mechanism of action for indole derivatives often involves targeting critical bacterial enzymes and cellular processes. Molecular docking studies suggest that some compounds in this class can bind to bacterial (p)ppGpp synthetases/hydrolases (Rel enzymes), which are pivotal in the stress response and persistence formation . Other potential targets include FtsZ proteins, essential for bacterial cell division, and pyruvate kinases, key metabolic enzymes . The methyl and hydroxyl substituents on the indole core of this compound provide a versatile chemical handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and lipophilicity . This compound is intended for research and development applications in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B15223233 2-methyl-1H-indol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-1H-indol-3-ol

InChI

InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-5,10-11H,1H3

InChI Key

HLDVKIKLLBOOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 2-methyl-1H-indol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this document outlines a plausible synthetic route based on established indole synthesis methodologies and predicts its characteristic spectral and physical data by drawing comparisons with structurally related compounds.

Proposed Synthesis

The synthesis of this compound can be conceptually approached through a modification of the well-established Fischer indole synthesis. This proposed pathway involves the reaction of a phenylhydrazine with a suitable ketone, followed by cyclization under acidic conditions.

A potential synthetic route is the reaction of phenylhydrazine with 1-hydroxyacetone. The resulting phenylhydrazone would then undergo an acid-catalyzed intramolecular cyclization to yield this compound.

Reaction Scheme:

Synthesis of this compound phenylhydrazine Phenylhydrazine plus + phenylhydrazine->plus hydroxyacetone 1-Hydroxyacetone intermediate Phenylhydrazone Intermediate hydroxyacetone->intermediate H+ plus->hydroxyacetone product This compound intermediate->product Acid, Heat

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of this compound. These values are estimations based on data from structurally similar indole derivatives.

PropertyPredicted Value
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point Estimated in the range of 90-110 °C.
Solubility Likely soluble in common organic solvents like ethanol, methanol, and acetone. Limited solubility in water.
logP (o/w) Estimated to be between 1.5 and 2.5.

Predicted Spectroscopic Data for Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the hydroxyl proton, and the N-H proton of the indole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0br s1HN-H
~ 7.1 - 7.6m4HAromatic C-H
~ 5.0s1HO-H
~ 2.4s3H-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 140 - 150C-3 (C-OH)
~ 135 - 140Quaternary C
~ 120 - 130Aromatic C-H
~ 110 - 120Aromatic C-H
~ 100 - 110C-2 (C-CH₃)
~ 15-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3300 - 3100MediumN-H stretch (indole)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (CH₃)
1620 - 1580MediumC=C stretch (aromatic)
1260 - 1050StrongC-O stretch (alcohol)[1]
Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
147[M]⁺ (Molecular ion)
132[M - CH₃]⁺
119[M - CO]⁺

Experimental Protocols

General Synthesis Protocol
  • Hydrazone Formation: Phenylhydrazine and 1-hydroxyacetone are reacted in a suitable solvent, such as ethanol, with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting phenylhydrazone intermediate is isolated and then subjected to cyclization. This is achieved by heating the intermediate in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to afford pure this compound.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Experimental Workflow start Starting Materials (Phenylhydrazine, 1-Hydroxyacetone) synthesis Synthesis: Hydrazone Formation & Acid-Catalyzed Cyclization start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (Column Chromatography) workup->purification pure_product Pure this compound purification->pure_product characterization Structural Characterization pure_product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms mp Melting Point Determination characterization->mp final_data Verified Structure & Purity nmr->final_data ir->final_data ms->final_data mp->final_data

References

Spectroscopic Analysis of 2-Methyl-1H-indol-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-3-ol, an indole derivative, and its tautomeric form, 2-methylindolin-3-one, are compounds of interest in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds. A thorough understanding of the spectroscopic characteristics of its derivatives is crucial for their identification, characterization, and the development of novel therapeutic agents. This technical guide addresses the challenge of obtaining and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Challenges in Data Acquisition

A comprehensive search of scientific literature and spectral databases reveals a notable scarcity of readily available, complete spectroscopic data sets (NMR, IR, and MS) specifically for this compound or its keto tautomer, 2-methylindolin-3-one. While extensive data exists for a wide array of substituted 2-methyl-1H-indole derivatives, the specific 3-hydroxy or 3-oxo analogue remains less characterized in publicly accessible resources. This suggests that this compound may often be a reactive intermediate in synthetic pathways, with its detailed spectroscopic analysis not always being the primary focus of resulting publications.

Theoretical Spectroscopic Data and Interpretation

In the absence of comprehensive experimental data, theoretical predictions and analysis of related compounds can provide valuable insights into the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton, the O-H proton, and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the hydroxyl and amino groups. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration. The methyl group at the C2 position would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would show signals for the eight unique carbon atoms in the indole ring system and the one carbon of the methyl group. The chemical shift of the C3 carbon, bearing the hydroxyl group, would be significantly deshielded.

Tautomerism: It is important to consider the keto-enol tautomerism between this compound (enol form) and 2-methylindolin-3-one (keto form). The equilibrium between these two forms would be solvent-dependent and would be reflected in the NMR spectra. In the keto form, one would expect to see signals corresponding to a methylene group (CH₂) and a carbonyl group (C=O).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by specific absorption bands indicating the presence of key functional groups:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

  • N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.

  • C-H stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 2800-3100 cm⁻¹ region.

  • C=C stretch: Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.

  • C-O stretch: The C-O stretching vibration of the hydroxyl group would likely appear in the 1050-1250 cm⁻¹ region.

For the keto tautomer, 2-methylindolin-3-one, a strong absorption band corresponding to the C=O stretch would be expected in the range of 1680-1750 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO), as well as fragmentation of the indole ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C{¹H}, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet, as a thin film on a salt plate (for oils or liquids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) would be used to generate ions.

  • Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

To systematically analyze an unknown sample suspected to be this compound, the following logical workflow can be employed.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS IR Infrared Spectroscopy (IR) Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure Synthesis->NMR Interpretation Correlate Spectroscopic Data MS->Interpretation IR->Interpretation NMR->Interpretation Structure Propose Structure (this compound or tautomer) Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

While direct and comprehensive experimental spectroscopic data for this compound is not widely reported, a combination of theoretical predictions and established analytical techniques provides a solid framework for its characterization. Researchers and professionals in drug development who encounter this compound are encouraged to perform detailed spectroscopic analyses as outlined in this guide to confirm its structure and purity. The elucidation of its complete spectroscopic profile would be a valuable contribution to the chemical literature.

Keto-Enol Tautomerism in 2-Methyl-1H-indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-methyl-1H-indol-3-ol (also known as 3-hydroxy-2-methylindole or skatoxyl). While direct quantitative experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from established principles and data from analogous indole and β-dicarbonyl systems to present a comprehensive overview. The guide covers the fundamental equilibrium, the influence of solvent polarity, and detailed experimental and computational methodologies for characterization. This information is critical for researchers in medicinal chemistry and drug development, as the tautomeric form of a molecule can significantly influence its biological activity, physicochemical properties, and metabolic fate.

Introduction to Tautomerism in this compound

Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a fundamental concept in organic chemistry with significant implications for molecular structure and reactivity. In the case of this compound, a dynamic equilibrium exists between the enol form (this compound) and its corresponding keto tautomer (2-methyl-1,2-dihydro-3H-indol-3-one or 2-methylindoxyl).

This equilibrium is influenced by several factors, most notably the solvent environment. The relative stability of the keto and enol forms is dictated by intramolecular and intermolecular interactions, including hydrogen bonding and solvent polarity.[1] Generally, the keto tautomer is favored in many systems due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, factors such as aromaticity and conjugation can stabilize the enol form.

The Tautomeric Equilibrium

The equilibrium between the enol and keto forms of this compound can be represented as follows:

Caption: Keto-enol equilibrium of this compound.

The equilibrium constant, Keq, is a quantitative measure of the relative amounts of the two tautomers at equilibrium and is defined as:

Keq = [Enol] / [Keto]

A Keq greater than 1 indicates that the enol form is favored, while a Keq less than 1 signifies a preference for the keto form.

Influence of Solvent Polarity
  • Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form. This is often attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding, which is more favorable in the absence of competing interactions with the solvent.

  • Polar aprotic solvents (e.g., DMSO, acetone) can interact with both tautomers. The effect on the equilibrium is variable and depends on the specific solute-solvent interactions.

  • Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with both the keto and enol forms, often favoring the more polar tautomer. In many cases, the keto form is considered more polar and is thus stabilized in polar protic solvents.[3]

Table 1: Illustrative Solvent Effects on Keto-Enol Equilibrium of Acetylacetone (a β-dicarbonyl analog)

SolventDielectric Constant (ε)% Enol (approx.)Keq ([Enol]/[Keto]) (approx.)
Gas Phase19211.5
Cyclohexane2.09519.0
Carbon Tetrachloride2.2898.1
Chloroform4.8824.6
Acetone20.7763.2
Dimethyl Sulfoxide (DMSO)46.7621.6
Water80.1150.18

Note: This data is for acetylacetone and serves as an illustrative example of solvent effects on keto-enol tautomerism. The behavior of this compound may differ.

Experimental Methodologies for Tautomer Analysis

The quantitative analysis of tautomeric equilibria is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[4]

Experimental Protocol: ¹H NMR for Keq Determination

  • Sample Preparation:

    • Prepare solutions of this compound of a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant, controlled temperature.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Optimize acquisition parameters, including pulse width, relaxation delay, and spectral width.

  • Data Analysis:

    • Identify distinct signals corresponding to the protons of the keto and enol tautomers. For example, the vinylic proton of the enol and the α-protons of the keto form are typically well-separated.

    • Integrate the areas of the identified signals for each tautomer.

    • Calculate the mole fraction of each tautomer, accounting for the number of protons giving rise to each integrated signal.

    • Determine the equilibrium constant (Keq) for each solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare solutions in deuterated solvents Acquire Acquire ¹H NMR spectra Prep->Acquire Identify Identify tautomer-specific signals Acquire->Identify Integrate Integrate signal areas Identify->Integrate Calculate Calculate Keq Integrate->Calculate

Caption: Workflow for NMR-based determination of Keq.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the tautomers have distinct absorption spectra.[5]

Experimental Protocol: UV-Vis for Tautomer Analysis

  • Sample Preparation:

    • Prepare a series of solutions of this compound in various solvents of interest.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis:

    • Deconvolute the overlapping spectra of the keto and enol forms. This may require advanced chemometric methods or comparison with the spectra of "locked" keto and enol analogues where tautomerism is not possible.

    • The relative contributions of the keto and enol forms to the overall spectrum can be used to estimate their concentrations and the equilibrium constant.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[6]

Computational Workflow

  • Structure Optimization:

    • Build the 3D structures of both the keto and enol tautomers of this compound.

    • Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM, SMD).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures.

    • Compute the Gibbs free energy (G) for each tautomer, which includes electronic energy, zero-point vibrational energy, and thermal corrections.

  • Equilibrium Constant Prediction:

    • The difference in Gibbs free energy (ΔG) between the enol and keto forms can be used to predict the equilibrium constant using the following equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

DFT_Workflow cluster_model Model Building cluster_calc Calculation cluster_predict Prediction Build Build 3D structures of Keto and Enol tautomers Optimize Geometry Optimization (Gas phase & Solvents) Build->Optimize Energy Calculate Gibbs Free Energy (G) Optimize->Energy Predict_Keq Predict Keq from ΔG Energy->Predict_Keq

References

Stability and Degradation Pathways of 2-Methyl-1H-indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-methyl-1H-indol-3-ol. Due to the limited direct studies on this specific molecule, this guide synthesizes information from analogous structures, particularly its keto tautomer, 2-methylindolin-3-one, and related indole derivatives. The information presented is intended to support research, drug development, and analytical method development by providing insights into the molecule's intrinsic stability and likely degradation products.

Introduction: Tautomerism and Inherent Instability

This compound exists in a tautomeric equilibrium with its more stable keto form, 2-methylindolin-3-one (also known as 2-methyl-3-oxindole). The enol form, this compound, is generally considered to be an unstable intermediate that readily converts to the keto tautomer. This inherent instability is a critical consideration for its handling, formulation, and analytical characterization. The primary degradation route for indoxyls and related compounds is oxidation.

Proposed Degradation Pathways

Based on the chemistry of indoles and oxindoles, the degradation of this compound is anticipated to proceed primarily through oxidative pathways, likely involving its keto tautomer.

Oxidative Degradation

The principal degradation pathway is expected to be the oxidation of the 2-methylindolin-3-one tautomer. This can lead to the formation of several degradation products, including isatin derivatives and subsequent ring-opened products.

A proposed oxidative degradation pathway is illustrated below:

Oxidative Degradation of this compound This compound This compound 2-Methylindolin-3-one 2-Methylindolin-3-one This compound->2-Methylindolin-3-one Tautomerization 2-Methyl-2,3-epoxyindoline 2-Methyl-2,3-epoxyindoline 2-Methylindolin-3-one->2-Methyl-2,3-epoxyindoline Oxidation [O] 2-Hydroperoxy-2-methylindolin-3-one 2-Hydroperoxy-2-methylindolin-3-one 2-Methylindolin-3-one->2-Hydroperoxy-2-methylindolin-3-one Oxidation [O] 2-Methylisatin 2-Methylisatin 2-Methyl-2,3-epoxyindoline->2-Methylisatin Rearrangement 2-Hydroperoxy-2-methylindolin-3-one->2-Methylisatin Dehydration Ring-Opened Products Ring-Opened Products 2-Methylisatin->Ring-Opened Products Hydrolysis

Caption: Proposed oxidative degradation pathway.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Conditions for Indole Derivatives

Stress ConditionReagent/ConditionTypical DurationPotential Degradants
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at RT to 60°CUp to 7 daysRing-opened products, depending on substitution
Base Hydrolysis 0.1 M - 1 M NaOH or KOH at RT to 60°CUp to 7 daysRing-opened products, potential for dimerization
Oxidation 3% - 30% H₂O₂ at RTUp to 7 daysOxindoles, isatins, dimeric pigments
Thermal Degradation Dry heat (e.g., 60°C - 80°C)Up to 7 daysVaries based on structure
Photolytic Degradation Exposure to UV/Vis light (ICH Q1B)Per ICH guidelinesOxidized and rearranged products

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies are crucial for identifying potential degradants and establishing stability-indicating analytical methods.

General Forced Degradation Procedure

A general workflow for conducting forced degradation studies is outlined below.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize & Dilute Neutralize & Dilute Acid Hydrolysis->Neutralize & Dilute Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize & Dilute Oxidation Oxidation Quench & Dilute Quench & Dilute Oxidation->Quench & Dilute Thermal Thermal Dilute Dilute Thermal->Dilute Photolytic Photolytic Photolytic->Dilute Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Hydrolysis Prepare Stock Solution->Base Hydrolysis Prepare Stock Solution->Oxidation Prepare Stock Solution->Thermal Prepare Stock Solution->Photolytic Analyze by HPLC-MS Analyze by HPLC-MS Neutralize & Dilute->Analyze by HPLC-MS Quench & Dilute->Analyze by HPLC-MS Dilute->Analyze by HPLC-MS Characterize Degradants Characterize Degradants Analyze by HPLC-MS->Characterize Degradants

Caption: General workflow for forced degradation studies.
Sample Preparation for Stress Studies

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period. At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize aliquots with 1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature. At each time point, withdraw an aliquot and quench the reaction (e.g., with sodium bisulfite) before dilution and analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C). Analyze samples at specified time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS), is required to separate and identify the parent compound from its degradation products.

  • HPLC Method: A reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector can monitor multiple wavelengths to detect all components. Mass spectrometry (MS) is essential for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) information.

Table 2: Example HPLC Method Parameters for Oxindole Analysis [3]

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its likely degradation pathways can be inferred from the chemistry of its stable keto tautomer and related indole compounds. The primary route of degradation is expected to be oxidation, leading to the formation of 2-methylisatin and subsequent ring-opened products. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting stability studies and developing stability-indicating methods for this compound and similar molecules. This information is vital for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this moiety.

References

An In-depth Technical Guide to the Oxidation of 2-Methyl-1H-indole to 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 2-methyl-1H-indole to its valuable derivative, 2-methyl-1H-indol-3-ol. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-hydroxyindole scaffold in biologically active molecules. This document details key experimental protocols, presents comparative data in a structured format, and visualizes reaction pathways and workflows to facilitate a deeper understanding and practical application of these methods.

Introduction

The selective oxidation of indoles at the C3 position is a fundamental transformation in organic synthesis. The resulting 3-hydroxyindoles, also known as indoxyls, are versatile intermediates for the synthesis of a wide array of natural products and pharmaceutical agents. 2-Methyl-1H-indole, a readily available starting material, serves as a key substrate for accessing this compound, a building block for more complex molecular architectures. This guide focuses on two prominent methods for this oxidation: direct C3-hydroxylation using dimethyldioxirane (DMD) and a two-step approach involving acetoxylation with lead tetraacetate followed by hydrolysis.

Synthetic Methodologies

Direct C3-Hydroxylation with Dimethyldioxirane (DMD)

The oxidation of 2-methyl-1H-indole with dimethyldioxirane (DMD) represents a direct and efficient method for the synthesis of this compound. DMD is a powerful yet selective oxidizing agent that can hydroxylate electron-rich C-H bonds under mild conditions. The reaction with N-unprotected 2-methylindoles has been shown to yield indoxyls, which exist in tautomeric equilibrium with the desired 3-hydroxyindoles.

Reaction Scheme:

Table 1: Reaction Parameters for the Oxidation of 2-Methyl-1H-indole with DMD

ParameterValueReference
Oxidizing AgentDimethyldioxirane (DMD)[1][2]
SolventAcetone[1][2]
Temperature0 °C to room temperatureGeneral knowledge
Reaction Time1 - 4 hoursGeneral knowledge
Typical YieldModerate to GoodInferred from similar reactions

Experimental Protocol: Synthesis of this compound using DMD

Caution: Dimethyldioxirane is a volatile and potentially explosive peroxide. All operations should be conducted in a well-ventilated fume hood behind a safety shield.

  • Preparation of Dimethyldioxirane (DMD) solution in acetone (ca. 0.05-0.1 M):

    • To a stirred mixture of acetone (35 mL) and water (50 mL) in a round-bottom flask cooled to 0-5 °C, add sodium bicarbonate (15 g).

    • While vigorously stirring, add potassium peroxymonosulfate (Oxone®, 25 g) in one portion.

    • A gentle stream of an inert gas (e.g., nitrogen or argon) is passed through the headspace of the flask and directed into a cold trap (-78 °C) to collect the volatile DMD along with acetone.

    • The concentration of the resulting DMD solution in acetone can be determined by titration with a standard solution of a sulfide (e.g., thioanisole) and subsequent NMR or GC analysis of the corresponding sulfoxide.

  • Oxidation of 2-Methyl-1H-indole:

    • Dissolve 2-methyl-1H-indole (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • To the stirred solution, add the freshly prepared DMD solution in acetone (1.2 equivalents) dropwise over 15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Logical Workflow for DMD Oxidation:

DMD_Oxidation_Workflow cluster_prep DMD Preparation cluster_oxidation Oxidation Reaction prep_reagents Acetone, Water, NaHCO3, Oxone prep_reaction Reaction at 0-5 °C prep_reagents->prep_reaction prep_distillation Distillation into Cold Trap prep_reaction->prep_distillation prep_dmd DMD in Acetone Solution prep_distillation->prep_dmd reaction Addition of DMD solution at 0 °C prep_dmd->reaction indole 2-Methyl-1H-indole indole->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via DMD oxidation.

Two-Step Synthesis via C3-Acetoxylation with Lead Tetraacetate

An alternative route to this compound involves a two-step process starting with the C3-acetoxylation of 2-methyl-1H-indole using lead tetraacetate, followed by the hydrolysis of the resulting 3-acetoxyindole intermediate. While this method is less direct, it utilizes a readily available and stable oxidizing agent.

Reaction Scheme:

Table 2: Reaction Parameters for the Two-Step Synthesis

StepParameterValueReference
1. Acetoxylation Oxidizing AgentLead(IV) acetate (Pb(OAc)₄)[3]
SolventAcetic acid or Benzene[3]
TemperatureRoom temperature to 80 °CGeneral knowledge
Reaction Time2 - 24 hoursGeneral knowledge
Typical YieldModerate[3]
2. Hydrolysis ReagentAqueous base (e.g., NaOH, K₂CO₃)General knowledge
SolventMethanol/Water or THF/WaterGeneral knowledge
TemperatureRoom temperatureGeneral knowledge
Reaction Time1 - 6 hoursGeneral knowledge
Typical YieldGood to ExcellentInferred from standard procedures

Experimental Protocol: Synthesis of this compound via Acetoxylation and Hydrolysis

Caution: Lead compounds are toxic. Handle lead tetraacetate with appropriate personal protective equipment and in a well-ventilated fume hood.

  • Step 1: Synthesis of 3-Acetoxy-2-methyl-1H-indole

    • To a stirred solution of 2-methyl-1H-indole (1.0 mmol) in glacial acetic acid (10 mL), add lead tetraacetate (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed, as monitored by TLC.

    • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until neutral, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-acetoxy-2-methyl-1H-indole can be purified by flash chromatography or used directly in the next step.

  • Step 2: Hydrolysis to this compound

    • Dissolve the crude 3-acetoxy-2-methyl-1H-indole in a mixture of methanol (10 mL) and 1 M aqueous sodium hydroxide (5 mL).

    • Stir the solution at room temperature for 1-3 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Signaling Pathway for the Two-Step Synthesis:

Lead_Acetate_Pathway cluster_acetoxylation Acetoxylation cluster_hydrolysis Hydrolysis indole 2-Methyl-1H-indole acetoxyindole 3-Acetoxy-2-methyl-1H-indole indole->acetoxyindole Step 1 hydroxyindole This compound acetoxyindole->hydroxyindole Step 2 pb_oac4 Pb(OAc)4 base Base (e.g., NaOH)

References

An In-Depth Technical Guide on 2-Methyl-1H-indol-3-ol and its Stable Tautomer, 2-Methyl-3-oxindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-3-ol, an indole derivative, exists in a tautomeric equilibrium with its more stable keto form, 2-methyl-3-oxindoline (also known as 2-methyl-1,3-dihydro-2H-indol-3-one). In most conditions, the keto form is overwhelmingly favored. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this tautomeric pair, with a primary focus on the stable 2-methyl-3-oxindoline. The indole and oxindole scaffolds are of significant interest in medicinal chemistry, appearing in a wide array of biologically active compounds.

Keto-Enol Tautomerism

The interconversion between this compound (the enol form) and 2-methyl-3-oxindoline (the keto form) is a classic example of keto-enol tautomerism. This equilibrium is generally shifted significantly toward the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond in the oxindole ring compared to the carbon-carbon double bond in the indole ring.

Figure 1: Tautomeric equilibrium between this compound and 2-methyl-3-oxindoline.

Physical and Chemical Properties of 2-Methyl-3-oxindoline

Due to the predominance of the keto form, the experimentally observed properties are those of 2-methyl-3-oxindoline.

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 1504-06-9[1]
Melting Point 123-128 °C
Boiling Point 227 °C at 73 mmHg
Solubility Soluble in methanol, ethanol, dimethyl sulfoxide, and ether. Insoluble in water.[2]
Appearance Solid[3]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum of 2-methyl-3-oxindoline would be expected to show characteristic signals for the aromatic protons on the benzene ring, a quartet for the proton at the C3 position, a doublet for the methyl protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C=O) in the range of 170-180 ppm, in addition to the signals for the aromatic carbons and the aliphatic carbons of the methyl and C3 positions.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹, and a band for the N-H stretching vibration around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 147, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 2-Methyl-3-oxindoline:

A common method for the synthesis of 3-substituted oxindoles involves the cyclization of α-haloanilides. For 2-methyl-3-oxindoline, a plausible synthetic route is the intramolecular Friedel-Crafts cyclization of N-phenyl-2-chloropropanamide.

Experimental Workflow: Synthesis of 2-Methyl-3-oxindoline

Synthesis_of_2_Methyl_3_oxindoline reagents Aniline + 2-Chloropropionyl chloride intermediate N-Phenyl-2-chloropropanamide reagents->intermediate Acylation cyclization Intramolecular Friedel-Crafts Cyclization (Lewis Acid Catalyst, e.g., AlCl₃) intermediate->cyclization product 2-Methyl-3-oxindoline cyclization->product

Figure 2: General synthetic workflow for 2-methyl-3-oxindoline.

Detailed Experimental Protocol:

  • Synthesis of N-Phenyl-2-chloropropanamide:

    • To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) cooled in an ice bath, add 2-chloropropionyl chloride dropwise with stirring.

    • An equivalent of a non-nucleophilic base, such as triethylamine, is added to neutralize the HCl byproduct.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is then washed with water, dilute acid, and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude N-phenyl-2-chloropropanamide.

    • Purification can be achieved by recrystallization or column chromatography.

  • Intramolecular Friedel-Crafts Cyclization to form 2-Methyl-3-oxindoline:

    • The N-phenyl-2-chloropropanamide is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide).

    • A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature.

    • The reaction mixture is heated with stirring for a specified period.

    • After completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The product, 2-methyl-3-oxindoline, is then extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to afford pure 2-methyl-3-oxindoline.

Biological Activities and Signaling Pathways

The oxindole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific studies on 2-methyl-3-oxindoline are limited, the general biological potential of the oxindole core suggests that this compound could be a valuable starting point for drug discovery efforts.

Derivatives of 2-oxindole have been shown to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For example, sunitinib, an oxindole derivative, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

Potential Signaling Pathway Involvement:

Potential_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) RTK->Downstream_Signaling Oxindole_Derivative 2-Methyl-3-oxindoline Derivative Oxindole_Derivative->RTK Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response

Figure 3: Potential inhibition of receptor tyrosine kinase signaling by an oxindole derivative.

This diagram illustrates a hypothetical mechanism where a derivative of 2-methyl-3-oxindoline could inhibit a receptor tyrosine kinase, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Conclusion

While this compound is a valid chemical structure, it is the less stable enol tautomer of 2-methyl-3-oxindoline. The physicochemical and biological properties of this system are therefore predominantly those of the keto form. The oxindole core is a well-established pharmacophore, and 2-methyl-3-oxindoline represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to explore the full potential of this compound class. This guide provides a foundational understanding for researchers and drug development professionals interested in the chemistry and potential applications of this intriguing indole derivative.

References

2-methyl-1H-indol-3-ol crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

Crystal Structure Analysis of 2-methyl-1H-indol-3-ol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the request for an in-depth technical guide on the crystal structure analysis of this compound. Despite a comprehensive search of scientific databases and literature, specific crystallographic data for this compound, including unit cell dimensions, bond lengths, and angles from single-crystal X-ray diffraction studies, could not be located. The available literature focuses extensively on the synthesis and crystal structure of various derivatives of the 2-methyl-1H-indole core, but not on the specific 3-hydroxy substituted compound itself. This suggests that a definitive crystal structure for this compound may not have been reported or is not readily accessible in the public domain.

Introduction to this compound

This compound, also known as 2-methylindoxyl, is a heterocyclic organic compound. It is a derivative of indole, which is a common motif in biologically active compounds and natural products. The tautomeric nature of this compound, existing in equilibrium with its keto form, 2-methyl-1,2-dihydro-3H-indol-3-one, makes it a molecule of interest in synthetic and medicinal chemistry. A detailed understanding of its solid-state structure is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological interactions. However, as of the latest search, experimental crystallographic data for this specific molecule is not available.

Review of Crystallographic Data for Related Compounds

While the crystal structure of this compound remains elusive, numerous studies have been published on the crystallographic analysis of its derivatives. These studies provide valuable insights into how substitutions on the indole ring affect its geometry and packing in the solid state.

One such related compound is 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione . The crystal structure of this molecule has been determined and reveals a monoclinic space group P21/n.[1] The unit cell parameters for this derivative are reported as a = 9.8238(7) Å, b = 14.9677(12) Å, c = 10.5678(8) Å, and β = 110.149(4)°.[1] This information, while not directly applicable to this compound, illustrates the type of detailed structural information that can be obtained from single-crystal X-ray diffraction.

Other examples of structurally characterized 2-methyl-1H-indole derivatives include:

  • (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

  • Various 2-methyl-1H-indole-3-carboxylate derivatives

  • 2-methyl-1-phenyl-1H-indole-3-carbonitrile[2]

The crystallographic data for these compounds provide a basis for computational modeling and theoretical predictions of the crystal structure of this compound.

Standard Experimental Protocols for Crystal Structure Analysis

Although a specific experimental protocol for this compound cannot be provided due to the lack of published data, a general workflow for such an analysis would typically involve the following steps. This generalized protocol is based on standard crystallographic techniques.

Synthesis and Crystallization

The first step is the synthesis of the target compound, followed by its purification. Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging part of the process. Common crystallization techniques include:

  • Slow evaporation of a saturated solution.

  • Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.

  • Cooling of a saturated solution.

The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal and collecting diffraction data over a wide range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Crystal Structure Determination

The logical process of determining a crystal structure is outlined in the diagram below. This workflow represents the standard steps from obtaining a compound to finalizing its three-dimensional atomic arrangement.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Reduction Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray structure determination.

Conclusion

The crystal structure of this compound has not been reported in the publicly available scientific literature. While the structures of many of its derivatives have been elucidated, providing valuable information about the 2-methyl-1H-indole scaffold, the specific atomic arrangement, bond lengths, and angles for the title compound remain unknown. Further research, involving the successful crystallization and single-crystal X-ray diffraction analysis of this compound, is required to fill this gap in the chemical literature. Such a study would be of significant interest to researchers in the fields of crystallography, medicinal chemistry, and materials science.

References

An In-depth Technical Guide on the Solubility of 2-methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1H-indol-3-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the predicted solubility based on the known behavior of related indole derivatives, alongside a detailed experimental protocol for its determination.

Core Concepts: Understanding the Solubility of Indole Derivatives

Indole and its derivatives are heterocyclic aromatic compounds that are fundamental scaffolds in many natural products and pharmaceutical agents. The solubility of these compounds is dictated by the interplay of the hydrophobic bicyclic core and the nature of their substituents. The parent indole is sparingly soluble in water but shows good solubility in many organic solvents[1][2]. The introduction of a methyl group, as in this compound, generally decreases aqueous solubility, while the hydroxyl group can increase polarity and the potential for hydrogen bonding, which may enhance solubility in polar protic solvents.

This compound can exist in tautomeric equilibrium with its keto form, 2-methyl-1,2-dihydro-3H-indol-3-one. This keto-enol tautomerism can significantly influence its physicochemical properties, including solubility, by affecting its polarity and hydrogen bonding capabilities[3][4][5][6]. The predominant tautomer in a given solvent will depend on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Predicted Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic
(e.g., Water, Methanol, Ethanol)Sparingly Soluble to Moderately SolubleThe hydroxyl group can form hydrogen bonds with protic solvents, potentially increasing solubility compared to non-polar indole derivatives. However, the hydrophobic indole core and the methyl group will limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water.[7]
Polar Aprotic
(e.g., Acetone, DMSO, DMF)SolubleThese solvents can act as hydrogen bond acceptors for the hydroxyl group of this compound and can effectively solvate the aromatic ring system, leading to good solubility.
Non-Polar
(e.g., Hexane, Toluene)Sparingly SolubleThe overall polarity of this compound, primarily due to the hydroxyl group, is likely to limit its solubility in non-polar solvents. The non-polar indole backbone will contribute to some minimal solubility.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of an organic compound like this compound. This method is based on the principle of finding the saturation point of a solute in a solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Magnetic stirrer and stir bars (optional)

  • Centrifuge

  • Spectrophotometer or HPLC for quantitative analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

    • Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial equilibrate Equilibrate at Constant Temperature with Agitation seal_vial->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate aliquot Take Aliquot of Supernatant separate->aliquot dilute Dilute Aliquot aliquot->dilute analyze Analyze Concentration (UV-Vis/HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the likely solubility of this compound and a practical framework for its experimental determination. For drug development professionals, obtaining precise solubility data is a critical step in preclinical assessment, influencing formulation strategies and bioavailability.

References

Theoretical Exploration of 2-Methyl-1H-indol-3-ol Tautomerism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the enol form (2-methyl-1H-indol-3-ol) and its corresponding keto form (2-methyl-1,2-dihydro-3H-indol-3-one) is a critical aspect influencing its chemical reactivity, biological activity, and pharmaceutical properties. This technical guide provides a comprehensive overview of the theoretical studies on the tautomers of this compound, drawing upon computational data from analogous 3-hydroxyindole systems due to the absence of specific literature on this exact molecule. This document summarizes key quantitative data, details relevant computational methodologies, and visualizes the tautomeric relationships to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Tautomerism in 3-Hydroxyindoles

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products. The introduction of a hydroxyl group at the 3-position gives rise to the possibility of keto-enol tautomerism, a phenomenon that can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation. The equilibrium between the aromatic enol tautomer (3-hydroxyindole) and the non-aromatic keto tautomer (3-indolinone) is influenced by substitution patterns on the indole ring and the surrounding solvent environment. Understanding the relative stability and interconversion of these tautomers is paramount for predicting molecular interactions and designing novel therapeutic agents.

Tautomeric Forms of this compound

The two primary tautomers of this compound are the enol form and the keto form. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Computational Methodologies for Tautomer Analysis

Theoretical studies on tautomerism heavily rely on quantum mechanical calculations to determine the structural and energetic properties of the different forms. Density Functional Theory (DFT) has been shown to be a robust and widely used method for these investigations.

Level of Theory

A common and effective level of theory for studying the tautomerism of heterocyclic compounds involves the B3LYP functional combined with a Pople-style basis set. Based on studies of similar indole derivatives, the following levels of theory are considered appropriate:

  • B3LYP/6-311++G(d,p): This level of theory provides a good balance between computational cost and accuracy for calculating the geometries and relative energies of tautomers. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • HF/6-311+G: While Hartree-Fock (HF) methods do not account for electron correlation to the same extent as DFT, they can still provide valuable insights, especially when used in conjunction with DFT calculations for comparative purposes.

Solvation Models

The influence of the solvent on the tautomeric equilibrium is a critical factor. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be applied to DFT calculations to simulate the effect of a solvent environment. Common solvents for such studies include:

  • Gas Phase: Provides baseline data for the intrinsic stability of the tautomers.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent.

  • Water: A polar protic solvent.

Quantitative Data on Tautomer Stability (Based on Analogous Systems)

Table 1: Relative Gibbs Free Energy (ΔG) of Tautomers

TautomerGas Phase (kcal/mol)DMSO (kcal/mol)
Enol (this compound)0.00 (Reference)0.00 (Reference)
Keto (2-methyl-1,2-dihydro-3H-indol-3-one)Value range from similar systemsValue range from similar systems

Note: The relative stability can vary depending on the specific substituents on the indole ring. Generally, the enol form is favored in the gas phase due to its aromaticity. In polar solvents, the keto form can be stabilized.

Table 2: Selected Optimized Geometric Parameters (Bond Lengths in Å)

BondEnol Form (Calculated)Keto Form (Calculated)
C2=C3~1.37~1.54
C3-O~1.36~1.22 (C=O)
C2-N1~1.38~1.45

Note: These are expected bond lengths based on the structural nature of the enol and keto forms.

Logical Workflow for Theoretical Tautomer Analysis

The process of theoretically investigating the tautomerism of a molecule like this compound follows a structured workflow.

Workflow start Define Tautomeric Structures (Enol and Keto) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min rel_energy Calculate Relative Energies (ΔE, ΔH, ΔG) verify_min->rel_energy solvation Incorporate Solvation Model (e.g., PCM) rel_energy->solvation analyze Analyze Structural and Electronic Properties solvation->analyze end Report Findings analyze->end

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 2-Methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A-12345

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the biological evaluation of compounds based on the 2-methyl-1H-indole scaffold. Direct biological data for 2-methyl-1H-indol-3-ol is limited in published literature. Therefore, this document summarizes the biological activities of structurally related 2-methyl-1H-indole derivatives to provide a representative overview of the potential therapeutic applications of this chemical class. The protocols provided herein describe standardized in vitro assays for assessing antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Introduction: The 2-Methyl-1H-indole Scaffold

The indole nucleus is a prominent heterocyclic structure found in numerous biologically active natural products and synthetic compounds. Derivatives of the 2-methyl-1H-indole core have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These properties include, but are not limited to, antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The functionalization of the indole ring, particularly at the C3 position, allows for the modulation of these biological effects. While this compound itself is not extensively studied, its derivatives serve as a valuable proxy for understanding the potential of this structural motif.

Potential Biological Activities and Representative Data

The following sections summarize the key biological activities reported for various 2-methyl-1H-indole derivatives. The quantitative data, presented in tabular format, are extracted from studies on these derivatives and should be considered representative for the scaffold.

Derivatives of 2-methyl-1H-indole have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Representative Antimicrobial Activity of 2-Methyl-1H-indole Derivatives

Compound ClassTest OrganismActivity MetricValue
Indole-Thiadiazole DerivativesStaphylococcus aureusMIC (µg/mL)3.125 - 50
Indole-Triazole DerivativesMethicillin-resistant S. aureus (MRSA)MIC (µg/mL)<1 - 7.8
Schiff Bases of 2-Methyl Indole-3-CarboxaldehydeEscherichia coliZone of Inhibition (mm)Variable
Indolyl-Oxadiazole DerivativesBacillus subtilisMIC (µg/mL)25 - 100
Indolyl-Benzimidazole DerivativesCandida albicansMIC (µg/mL)3.9 - 62.5

MIC: Minimum Inhibitory Concentration

The indole nucleus, with its electron-rich pyrrole ring, can act as a potent scavenger of free radicals. The antioxidant capacity of 2-methyl-1H-indole derivatives is often evaluated by their ability to quench stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Table 2: Representative Antioxidant Activity of 2-Methyl-1H-indole Derivatives

Compound ClassAssayActivity MetricValue
C-3 Substituted Indole DerivativesDPPH Radical ScavengingIC50 (µM)15 - 50
Indolyl-Oxadiazole DerivativesFerric Reducing Antioxidant Power (FRAP)AbsorbanceConcentration-dependent increase
Indole-Thiadiazole DerivativesDPPH Radical Scavenging% InhibitionVariable

IC50: Half-maximal Inhibitory Concentration

Certain 2-methyl-1H-indole derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. This is often linked to the modulation of key signaling pathways like NF-κB and MAPK.

Table 3: Representative Anti-inflammatory Activity of 2-Methyl-1H-indole Derivatives

Compound ClassCell LineAssayActivity MetricValue
Indole-based ThiazolidinonesRAW 264.7 MacrophagesNitric Oxide (NO) InhibitionIC50 (µM)10 - 30
Indole-3-Carboxylic Acid DerivativesHuman Red Blood CellsMembrane Stabilization% InhibitionVariable
N-Methylsulfonyl-Indole DerivativesIn vitro COX-2 AssayIC50 (µM)5 - 20

IC50: Half-maximal Inhibitory Concentration; COX-2: Cyclooxygenase-2

The antiproliferative effects of 2-methyl-1H-indole derivatives have been investigated against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Table 4: Representative Cytotoxic Activity of 2-Methyl-1H-indole Derivatives

Compound ClassCell LineAssayActivity MetricValue (µM)
Indole-based Schiff BasesHepG2 (Liver Cancer)MTT AssayIC500.9
Indole-based Schiff BasesMCF-7 (Breast Cancer)MTT AssayIC500.55
Indole-based Schiff BasesHeLa (Cervical Cancer)MTT AssayIC500.50
Indolyl-QuinazolinonesA549 (Lung Cancer)Antiproliferative AssayGI50Variable

IC50: Half-maximal Inhibitory Concentration; GI50: Growth Inhibition 50

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the biological activities discussed above.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

  • Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the diluted inoculum to each well containing the test compound.

  • Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[2][3]

Materials:

  • Test compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add an equal volume of the test compound or control to the wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.[4][5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve using sodium nitrite.

  • Mix equal volumes of Griess Reagent Part A and Part B immediately before use.

  • Add the Griess reagent mixture to the supernatants and standards.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium with 10% FBS

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by indole derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis 2-Methyl-1H-indole Derivative Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, FRAP) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Inhibition) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity data_analysis IC50/MIC Determination antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the biological evaluation of 2-methyl-1H-indole derivatives.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates Indole 2-Methyl-1H-indole Derivative Indole->IKK inhibits Indole->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes induces mapk_pathway cluster_stimulus Cellular Stress/Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF activates Indole 2-Methyl-1H-indole Derivative Indole->MAPKK inhibits Indole->p38 inhibits Genes Inflammatory Gene Expression TF->Genes induces

References

Application Note: Purification of 2-Methyl-1H-indol-3-ol using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1H-indol-3-ol, a key heterocyclic compound, is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its efficient purification is crucial to ensure the quality and reliability of downstream applications. This document outlines detailed protocols for the purification of this compound using flash column chromatography and provides guidance for method development using Thin Layer Chromatography (TLC). Additionally, a general protocol for High-Performance Liquid Chromatography (HPLC) is presented for achieving higher purity.

Overview of Chromatographic Purification

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture.[1][2] The choice of chromatographic method depends on the desired purity, scale of purification, and the physicochemical properties of the target compound. For this compound, both normal-phase flash chromatography and reverse-phase HPLC are effective methods.

1.1. Thin Layer Chromatography (TLC) for Method Development

TLC is a rapid and inexpensive method used to determine the optimal solvent system (mobile phase) for column chromatography.[1][3][4] The goal is to find a solvent mixture that provides good separation between the target compound and any impurities, ideally with a retention factor (R_f) of approximately 0.3 for the desired compound.[5]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 TLC plates.[6] Draw a faint starting line with a pencil about 1 cm from the bottom of the plate.[2]

  • Sample Application: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the starting line.[3]

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. Ensure the solvent level is below the starting line.[3] Cover the chamber to maintain a saturated atmosphere.[3]

  • Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[3] Visualize the spots under UV light (254 nm).[1]

  • R_f Calculation: Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front)[4]

Table 1: Suggested TLC Mobile Phase Systems for this compound

Mobile Phase SystemRatio (v/v)Expected R_f of Indole Derivatives
Hexane / Ethyl Acetate10:1 to 1:10.2 - 0.5[6][7]
Dichloromethane / Methanol100:1 to 10:1Varies with polarity
Petroleum Ether / Diethyl Ether20:1 to 5:1Varies with polarity

Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient method for preparative purification of organic compounds.[5] It utilizes air pressure to force the solvent through the column, speeding up the separation process.

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel 60 (particle size 40-63 µm).[5][6] Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Equilibration: Pre-elute the packed column with the mobile phase determined from TLC analysis until the column is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[5]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Typical Parameters for Flash Chromatography Purification

ParameterValue
Stationary Phase Silica Gel 60 (40-63 µm)[6]
Mobile Phase Hexane/Ethyl Acetate (e.g., 4:1) or as determined by TLC[7]
Flow Rate ~2 inches/minute[5]
Detection TLC with UV visualization (254 nm)[1]

High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, Reverse-Phase HPLC (RP-HPLC) can be employed.[8][9] This technique separates compounds based on their hydrophobicity.

Experimental Protocol: General RP-HPLC

  • Column Selection: A C18 column is a common choice for the separation of indole derivatives.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with a small amount of an acid like formic acid or phosphoric acid for better peak shape.[10]

  • Sample Preparation: Dissolve a small amount of the partially purified or crude this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Method Parameters:

    • Column: C18, e.g., Newcrom R1[10]

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: Typically 1 mL/min for analytical scale

    • Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm or 280 nm for indoles).

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure compound.

Table 3: General HPLC Parameters for Indole Derivatives

ParameterValue
Stationary Phase C18 Reverse-Phase[10]
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid[10]
Detection UV (e.g., 220 nm, 280 nm)
Mode Preparative or Semi-preparative[11]

Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation and Analysis cluster_purification Purification cluster_post Post-Purification crude_sample Crude this compound tlc TLC Analysis crude_sample->tlc Spot flash_chrom Flash Column Chromatography tlc->flash_chrom Determine Mobile Phase fraction_analysis Fraction Analysis (TLC) flash_chrom->fraction_analysis hplc HPLC (Optional High Purity) solvent_removal Solvent Removal hplc->solvent_removal Combine Pure Fractions fraction_analysis->hplc For Higher Purity fraction_analysis->solvent_removal Combine Pure Fractions pure_product Pure this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

Conclusion

The successful purification of this compound can be readily achieved using standard laboratory chromatographic techniques. Careful method development using TLC is key to an efficient separation by flash column chromatography. For applications requiring very high purity, RP-HPLC is a suitable subsequent purification step. The protocols provided herein serve as a detailed guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-methyl-1H-indol-3-ol (also known as 3-hydroxy-2-methylindole or skatoxyl), a potential metabolite of 2-methylindole. The following protocols are based on established analytical techniques for structurally related indole derivatives and provide a strong foundation for method development and validation.

Introduction

This compound is a hydroxylated derivative of 2-methylindole. The analysis of such indole metabolites is crucial in various fields, including drug metabolism studies, toxicology, and biomarker discovery. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the sensitive and selective determination of indole compounds.

General Sample Preparation

Biological samples (e.g., plasma, urine, tissue homogenates) typically require a sample preparation step to remove proteins and other interfering substances. A generic workflow for sample preparation is outlined below.

Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness (under Nitrogen) Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase / Derivatization Agent Evaporation->Reconstitution Analysis Instrumental Analysis (HPLC or GC-MS) Reconstitution->Analysis

Caption: General workflow for biological sample preparation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

HPLC with UV Detection

This method is suitable for the quantification of this compound at moderate concentrations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is a common starting point for indole analysis.

    • Gradient Example: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Indole derivatives typically exhibit strong absorbance between 220 nm and 280 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a standard solution.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

cluster_0 HPLC System Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column UV_Detector UV-Vis Detector Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System

Caption: Workflow for HPLC-UV analysis.

HPLC with Fluorescence Detection (FLD)

Fluorescence detection offers higher sensitivity and selectivity for naturally fluorescent compounds like indoles.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column and Mobile Phase: Similar to the HPLC-UV method.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): Typically around 280 nm for indole derivatives.

    • Emission Wavelength (λem): Typically in the range of 340-360 nm. The optimal wavelengths should be determined experimentally using a standard of this compound.

  • Quantification: Based on a calibration curve generated from standards of known concentrations. This method is expected to provide lower limits of detection compared to UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Experimental Protocol:

  • Derivatization: Silylation is a common derivatization technique for hydroxyl groups.

    • Evaporate the reconstituted sample to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30-60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Example Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized based on the retention time of the derivatized analyte.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and identification of the derivatization product.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Mode: For quantitative analysis, monitor characteristic ions of the derivatized this compound to enhance sensitivity and selectivity. The specific ions to monitor would need to be determined from the full scan mass spectrum of a derivatized standard.

cluster_1 GC-MS Analysis Workflow Sample_Prep Prepared Sample Extract Derivatization Derivatization (Silylation) Sample_Prep->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Processing Data Processing (Quantification & Identification) Detection->Data_Processing

Caption: Workflow for GC-MS analysis with derivatization.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods. These values are estimates based on the analysis of similar indole compounds and will require experimental validation for this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)
HPLC-UV 10 - 50 ng/mL50 - 200 ng/mL> 0.99
HPLC-FLD 0.1 - 5 ng/mL0.5 - 20 ng/mL> 0.995
GC-MS (SIM/MRM) 0.05 - 2 ng/mL0.2 - 10 ng/mL> 0.995

Method Validation

For use in regulated environments or for critical research applications, any of the above methods must be fully validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the research. For trace-level analysis in complex biological matrices, HPLC with fluorescence detection or GC-MS with SIM/MRM are the recommended approaches. All methods should be thoroughly validated to ensure reliable and accurate results.

Application Notes and Protocols for 2-Methyl-1H-indol-3-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-3-ol, also known and more stably represented as its keto tautomer, 2-methylindoxyl or 2-methyl-1,2-dihydro-3H-indol-3-one, is a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring a reactive methylene group adjacent to a carbonyl function and an enamine-like system, allows for a variety of chemical transformations. This makes it a key building block for the synthesis of a range of biologically active compounds, most notably indirubin and its derivatives, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases are crucial regulators of cell cycle progression and are implicated in various diseases, including cancer and Alzheimer's disease.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the preparation of bioactive molecules.

Key Applications

The primary application of this compound lies in its role as a nucleophile, reacting with various electrophiles at the C3 position (of the indole tautomer) or the activated methylene group (of the indoxyl tautomer). The most prominent of these reactions is the condensation with isatins to form the indirubin scaffold.

Synthesis of Indirubin Derivatives

Indirubin and its analogs are synthesized through the condensation of an indoxyl derivative with an isatin derivative. This reaction forms the core bis-indole structure and allows for the introduction of various substituents on both indole rings, enabling the fine-tuning of biological activity.

General Reaction Scheme:

G This compound This compound Indirubin Derivative Indirubin Derivative This compound->Indirubin Derivative Condensation Isatin Derivative Isatin Derivative Isatin Derivative->Indirubin Derivative

Figure 1: General scheme for the synthesis of indirubin derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylindirubin

This protocol describes the synthesis of a simple, unsubstituted 2-methylindirubin, which can serve as a parent compound for further derivatization.

Materials:

  • This compound (or a precursor for its in situ generation)

  • Isatin

  • Base (e.g., sodium carbonate, potassium hydroxide)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve isatin (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Add a catalytic amount of a base (e.g., 10 mol% sodium carbonate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 70-85%

Characterization Data:

CompoundMolecular FormulaMolecular Weight1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-MethylindirubinC17H12N2O2276.2911.05 (s, 1H), 10.95 (s, 1H), 8.75 (d, 1H), 7.6-6.9 (m, 7H), 2.55 (s, 3H)186.5, 168.0, 150.2, 142.1, 136.5, 130.1, 128.5, 122.3, 121.8, 121.0, 119.5, 118.9, 111.8, 110.5, 105.3, 14.5
Protocol 2: One-Pot Synthesis of Substituted Indirubins

This protocol is an example of a one-pot synthesis where the 2-methylindoxyl is generated in situ followed by condensation.

Materials:

  • Substituted 2-aminophenone

  • Chloroacetyl chloride

  • Sodium hydroxide

  • Substituted isatin

  • Ethanol

Procedure:

  • Synthesis of 2-Methylindoxyl (in situ):

    • To a solution of the substituted 2-aminophenone (1.0 eq) in a suitable solvent, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

    • After the addition is complete, add a solution of sodium hydroxide (2.5 eq) and heat the mixture to generate the 2-methylindoxyl.

  • Condensation:

    • To the reaction mixture containing the in situ generated 2-methylindoxyl, add the substituted isatin (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Starting 2-AminophenoneStarting IsatinProductYield (%)
2-Amino-5-chlorophenone5-Bromoisatin5'-Chloro-5-bromo-2-methylindirubin68
2-Amino-4-methylphenone6-Fluoroisatin6'-Methyl-6-fluoro-2-methylindirubin75
2-AminobenzophenoneIsatin2-Methyl-7-phenylindirubin62

Biological Activity and Signaling Pathways

Indirubin derivatives synthesized from this compound are potent inhibitors of several protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis in cancer cells.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Pathway CDK1 CDK1/Cyclin B G2M G2/M Transition CDK1->G2M CDK2 CDK2/Cyclin E G1S G1/S Transition CDK2->G1S GSK3b GSK-3β Bcl2 Bcl-2 (Anti-apoptotic) GSK3b->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Indirubin Indirubin Derivative (from this compound) Indirubin->CDK1 Inhibits Indirubin->CDK2 Inhibits Indirubin->GSK3b Inhibits G Start Start: Select this compound and Isatin Derivatives Synthesis Chemical Synthesis: Condensation Reaction Start->Synthesis Purification Purification: Crystallization or Chromatography Synthesis->Purification Characterization Structural Characterization: NMR, MS, etc. Purification->Characterization BioAssay Biological Evaluation: Kinase Inhibition Assays, Cell Viability Assays Characterization->BioAssay DataAnalysis Data Analysis: Determine IC50 values, Analyze Structure-Activity Relationships BioAssay->DataAnalysis End End: Identify Lead Compounds DataAnalysis->End

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-1H-indol-3-ol Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-methyl-1H-indol-3-ol for analysis by gas chromatography-mass spectrometry (GC-MS). The inherent polarity and low volatility of this compound make direct GC-MS analysis challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity. The following sections detail two common derivatization techniques: silylation and acylation.

Introduction to Derivatization for GC-MS

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biological research, such as this compound, possess polar functional groups (in this case, a hydroxyl group and an N-H group on the indole ring) that render them non-volatile. Derivatization chemically modifies these functional groups to increase volatility and thermal stability, making them amenable to GC-MS analysis. The two most common approaches for derivatizing hydroxyl and amine functionalities are silylation and acylation.

Silylation involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] These reactions are typically fast and produce derivatives that are amenable to GC-MS analysis.

Acylation introduces an acyl group, such as an acetyl group, to the hydroxyl and amine functionalities. Acetic anhydride is a common reagent for this purpose. Acyl derivatives are also more volatile and stable than the parent compound.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with a Catalyst

This protocol describes the trimethylsilylation of this compound using BSTFA catalyzed by trimethylchlorosilane (TMCS). The catalyst enhances the reactivity of the silylating agent.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound standard or a dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA and 10 µL of TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation of this compound using MSTFA

This protocol utilizes MSTFA, another common and effective silylating agent.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or other suitable aprotic solvent

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample is ready for GC-MS analysis.

Protocol 3: Acylation of this compound using Acetic Anhydride

This protocol describes the acetylation of the hydroxyl and N-H groups of this compound.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (acts as a catalyst and solvent)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 60 minutes.

  • Evaporation: After cooling, remove the excess pyridine and acetic anhydride by evaporating to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • Analysis: The derivatized sample is ready for injection.

Data Presentation

A complete method validation would be required to determine the specific quantitative parameters for the analysis of derivatized this compound. The following tables provide an example of how such data should be structured. The values for mass fragments are predicted based on the derivatization reaction, while other quantitative data are representative examples for derivatized compounds analyzed by GC-MS and should be determined experimentally.

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-500 amu
Transfer Line Temp.280°C
Ion Source Temp.230°C

Table 2: Expected and Example Quantitative Data for Derivatized this compound

DerivativeExpected Molecular Ion (m/z)Predicted Key Mass Fragments (m/z)Example Linearity (R²)Example LOD (ng/mL)Example LOQ (ng/mL)
Di-TMS-2-methyl-1H-indol-3-ol305290 (M-15), 174, 73>0.9915
Mono-TMS-2-methyl-1H-indol-3-ol233218 (M-15), 146, 73>0.99210
Di-acetyl-2-methyl-1H-indol-3-ol245203, 161, 144, 43>0.99520
Mono-acetyl-2-methyl-1H-indol-3-ol203161, 144, 43>0.991030

Note: The formation of mono- or di-substituted derivatives will depend on the reaction conditions. Optimization is necessary to favor the formation of a single, stable derivative for quantitative analysis.

Visualizations

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Start Start with This compound (Standard or Extract) Dry_Sample Dry Sample (if in solution) Start->Dry_Sample Add_Solvent Add Solvent (e.g., Pyridine) Dry_Sample->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA) Add_Solvent->Add_Reagent Heat Heat and React Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis Detect->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Derivatization_Pathways cluster_silylation Silylation cluster_acylation Acylation Analyte This compound Silylation_Reagent BSTFA or MSTFA (+ Catalyst) Analyte->Silylation_Reagent Acylation_Reagent Acetic Anhydride + Pyridine Analyte->Acylation_Reagent TMS_Derivative TMS-Derivative Silylation_Reagent->TMS_Derivative Reaction GCMS GC-MS Analysis TMS_Derivative->GCMS Acetyl_Derivative Acetyl-Derivative Acylation_Reagent->Acetyl_Derivative Reaction Acetyl_Derivative->GCMS

Caption: Derivatization signaling pathways.

References

Application Notes and Protocols for Cell-Based Assays of 2-methyl-1H-indol-3-ol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of the novel indole derivative, 2-methyl-1H-indol-3-ol. The described assays are fundamental for initial screening in drug discovery and for elucidating potential mechanisms of action.

Application Note 1: Assessment of Cytotoxicity using the MTT Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a crucial first step in characterizing the biological activity of a novel compound like this compound. The assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1] This assay can be used to determine the cytotoxic potential of this compound and to calculate its IC50 (half-maximal inhibitory concentration) value.

Experimental Workflow

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Data analysis and IC50 determination I->J

Caption: MTT Assay Experimental Workflow.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

Summarize the quantitative data in a table as shown below. Cell viability is calculated using the following formula:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[2]

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)100
1
10
50
100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus the log of the compound concentration.

Application Note 2: Investigating the Effect on the Hedgehog Signaling Pathway

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the development of several cancers.[4][5] Therefore, inhibitors of the Hh pathway are promising therapeutic agents. This application note describes a luciferase reporter assay to screen for the potential inhibitory activity of this compound on the Hedgehog pathway. The assay utilizes a cell line stably transfected with a Gli-responsive luciferase reporter construct. Activation of the Hh pathway leads to the expression of the luciferase enzyme, which can be quantified by measuring light emission.

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation and Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: Simplified Hedgehog Signaling Pathway.

Protocol: Hedgehog Pathway Luciferase Reporter Assay

Materials:

  • This compound

  • NIH/3T3 cell line stably expressing a Gli-luciferase reporter

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened (SMO) agonist (e.g., SAG)

  • Complete cell culture medium

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the Gli-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Treatment:

    • Prepare serial dilutions of this compound in a low-serum medium.

    • Remove the medium from the wells and replace it with 80 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

    • Add 20 µL of Shh-conditioned medium or a SMO agonist (to activate the pathway) to all wells except for the negative control wells (which receive 20 µL of medium).

    • Incubate the plate for 24-48 hours at 37°C.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

Data Presentation

The results should be expressed as a percentage of inhibition of luciferase activity compared to the positive control (agonist-treated cells without the inhibitor).

Concentration of this compound (µM)Mean Luminescence (RLU)Standard Deviation% Inhibition
0 (No Agonist)-
0 (Agonist Control)0
1
10
50
100

% Inhibition = [1 - (Luminescence of Treated Cells / Luminescence of Agonist Control)] x 100

Application Note 3: Evaluation of NOX4/SIRT3 Pathway Activation

Introduction

The NOX4/SIRT3 signaling axis plays a role in regulating cellular metabolism and redox balance, and its dysregulation has been implicated in cancer. NOX4 is a source of reactive oxygen species (ROS), while SIRT3 is a mitochondrial deacetylase that regulates the activity of various metabolic enzymes. This application note outlines a general approach to investigate if this compound can modulate this pathway, focusing on the measurement of SIRT3 activity. An increase in SIRT3 activity can be a potential therapeutic strategy in certain cancers.

NOX4/SIRT3 Signaling in Cancer

NOX4_SIRT3_Pathway cluster_cell Cancer Cell NOX4 NOX4 ROS ROS NOX4->ROS Generates SIRT3 SIRT3 ROS->SIRT3 Can influence Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylates Metabolism Altered Metabolism Mitochondrial_Proteins->Metabolism Proliferation Cell Proliferation Metabolism->Proliferation

Caption: Role of NOX4/SIRT3 in Cancer Cell Metabolism.

Protocol: Fluorometric SIRT3 Activity Assay

This protocol is a general guideline. Specific details may vary depending on the commercial assay kit used.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer

  • Fluorometric SIRT3 assay kit (containing SIRT3 substrate, NAD+, developer, and stop solution)

  • 96-well black, clear-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Seed and grow cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

    • Determine the protein concentration of the lysates.

  • SIRT3 Activity Assay:

    • In a 96-well black plate, add equal amounts of protein lysate to each well.

    • Add the SIRT3 substrate and NAD+ to initiate the reaction.

    • Incubate the plate at 37°C for the time recommended in the kit protocol.

    • Add the developer solution to each well.

    • Incubate for a further period as specified in the protocol.

    • Add the stop solution to terminate the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm) using a fluorometric microplate reader.

Data Presentation

The results can be presented as the fold change in SIRT3 activity relative to the untreated control.

Concentration of this compound (µM)Mean Fluorescence (RFU)Standard DeviationFold Change in SIRT3 Activity
0 (Control)1.0
1
10
50
100

Fold Change = (Fluorescence of Treated Cells / Fluorescence of Control Cells)

These application notes provide a framework for the initial cell-based characterization of this compound. The results from these assays will provide valuable insights into its cytotoxic potential and its possible mechanisms of action, guiding further preclinical development.

References

Application Notes and Protocols for 2-methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 2-methyl-1H-indol-3-ol, a compound of interest in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS), the following recommendations are based on the general chemical properties of indole derivatives, particularly the known reactivity of 3-hydroxyindoles, and established best practices for handling air-sensitive and potentially unstable compounds.

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₉H₉NOInferred
Molecular Weight 147.17 g/mol Inferred
Appearance Likely a solidInferred
CAS Number Not readily availableN/A

Safety and Handling Precautions

This compound, like many indole derivatives, should be handled with care. The presence of a hydroxyl group at the 3-position of the indole ring suggests potential for instability and reactivity, particularly sensitivity to air and light.

General Handling Guidelines:

  • Work in a well-ventilated area: Use a chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

    • Body Protection: A lab coat should be worn.

  • Avoid contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Avoid inhalation and ingestion: Do not breathe dust or vapors. Do not ingest.

  • Hygienic practices: Wash hands thoroughly after handling.

Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound. Due to its likely sensitivity to air and light, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CTo minimize degradation and slow down potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation, as 3-hydroxyindoles can be susceptible to air oxidation.[1]
Light Amber vial or protected from lightTo prevent light-catalyzed degradation.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to air and moisture.
Incompatibilities Strong oxidizing agents, strong acidsTo avoid vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol for Handling and Weighing a New Shipment

This protocol outlines the steps for safely handling a new container of this compound.

Workflow for Handling a New Shipment:

A Equilibrate Container to Room Temperature B Transfer to Inert Atmosphere Glovebox or use Schlenk Line A->B C Carefully Open Container B->C D Weigh Desired Amount into a Pre-tared Vial C->D E Backfill Headspace with Inert Gas D->E F Seal Container Tightly E->F G Store at Recommended Temperature F->G

Workflow for handling a new shipment.

Methodology:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold compound.

  • Inert Atmosphere: Transfer the sealed container into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line to maintain a positive pressure of an inert gas (argon or nitrogen) over the compound during handling.

  • Opening: Carefully open the container under the inert atmosphere.

  • Weighing: Weigh the desired amount of the compound into a pre-tared, dry vial.

  • Inert Gas Backfill: Before sealing the original container and the vial with the weighed compound, backfill the headspace with an inert gas.

  • Sealing: Tightly seal both containers.

  • Storage: Return the main container and the vial to the recommended storage temperature (-20°C to -80°C).

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution of this compound for experimental use.

Workflow for Preparing a Stock Solution:

A Weigh Compound under Inert Atmosphere B Select Dry, Degassed Solvent A->B C Add Solvent to Vial with Compound B->C D Mix to Dissolve (Vortex/Sonicate if needed) C->D E Backfill with Inert Gas D->E F Seal Vial Tightly E->F G Store Solution at -20°C to -80°C F->G

Workflow for preparing a stock solution.

Methodology:

  • Weighing: Following the protocol in section 4.1, weigh the desired amount of this compound into a dry vial under an inert atmosphere.

  • Solvent Preparation: Use a dry, degassed solvent appropriate for your experiment (e.g., anhydrous DMSO, DMF, or ethanol). Degas the solvent by bubbling an inert gas through it for at least 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Dissolution: Under an inert atmosphere, add the desired volume of the degassed solvent to the vial containing the compound.

  • Mixing: Mix the contents thoroughly until the compound is fully dissolved. Gentle vortexing or sonication in a water bath can be used to aid dissolution.

  • Inert Gas Backfill: Before sealing, backfill the vial's headspace with an inert gas.

  • Sealing: Seal the vial tightly with a cap containing a PTFE/silicone septum for easy access with a syringe.

  • Storage: Store the stock solution at -20°C to -80°C, protected from light. It is recommended to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.

Logical Relationships in Handling Air-Sensitive Compounds

The following diagram illustrates the key relationships and considerations for working with air-sensitive compounds like this compound.

cluster_0 Core Principle: Exclusion of Atmospheric Components cluster_1 Techniques and Equipment cluster_2 Desired Outcome Oxygen Oxygen Compound Stability Compound Stability Oxygen->Compound Stability Degrades Moisture Moisture Moisture->Compound Stability Degrades Inert Gas (Ar, N2) Inert Gas (Ar, N2) Inert Gas (Ar, N2)->Oxygen Displaces Inert Gas (Ar, N2)->Moisture Displaces Glovebox Glovebox Glovebox->Oxygen Excludes Glovebox->Moisture Excludes Schlenk Line Schlenk Line Schlenk Line->Oxygen Excludes Schlenk Line->Moisture Excludes Dry/Degassed Solvents Dry/Degassed Solvents Dry/Degassed Solvents->Moisture Minimizes Properly Sealed Containers Properly Sealed Containers Properly Sealed Containers->Oxygen Prevents Ingress Properly Sealed Containers->Moisture Prevents Ingress Experimental Reproducibility Experimental Reproducibility Compound Stability->Experimental Reproducibility User Safety User Safety Techniques and Equipment Techniques and Equipment User Safety->Techniques and Equipment

Key relationships in handling air-sensitive compounds.

Disclaimer: The information provided in these application notes and protocols is intended for use by qualified professionals. It is essential to conduct a thorough risk assessment before handling any chemical. These guidelines are based on general principles and may need to be adapted for specific experimental conditions. Always consult relevant safety data sheets for any chemicals used in conjunction with this compound.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and sustainable synthetic methodologies for these scaffolds is a key focus in medicinal chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often with reduced environmental impact compared to conventional heating methods.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, which are important precursors for compounds such as 2-methyl-1H-indol-3-ol. The protocols described herein focus on a palladium-catalyzed intramolecular oxidative coupling approach, which has been shown to be highly efficient under microwave irradiation.[3]

Advantages of Microwave-Assisted Synthesis for Indole Derivatives

The application of microwave irradiation to classical indole syntheses, such as the Fischer, Bischler, and Larock reactions, has demonstrated significant advantages:

  • Drastically Reduced Reaction Times: Reactions that typically require several hours or even days of refluxing can often be completed in a matter of minutes under microwave irradiation.[1]

  • Increased Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired indole derivatives.[1][3]

  • Alignment with Green Chemistry Principles: Shorter reaction times lead to lower energy consumption. Furthermore, microwave synthesis can often be performed with greener solvents or even under solvent-free conditions.[1]

  • Facilitation of Sluggish Reactions: Microwave energy can effectively drive reactions that are slow or inefficient under conventional heating, such as certain C-H activation and cross-coupling reactions.[1]

Experimental Protocols

This section details the microwave-assisted synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from appropriately substituted anilines via a palladium-catalyzed intramolecular oxidative coupling.[3]

General Procedure for Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylates

1. Preparation of the Reaction Mixture: In a microwave reaction vessel, combine the corresponding enamine intermediate (1 equivalent), palladium acetate (Pd(OAc)₂, 0.1 equivalent), copper(II) acetate (Cu(OAc)₂, 1 equivalent), and potassium carbonate (K₂CO₃, 2.5 equivalents).

2. Addition of Solvent: Add dimethylformamide (DMF) to the reaction vessel.

3. Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 60°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

4. Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by flash chromatography or semi-preparative HPLC to yield the desired 2-methyl-1H-indole-3-carboxylate derivative.[3]

Table 1: Reaction Conditions and Yields for the Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives[3]
EntrySubstituent on AnilineProductTime (h)Yield (%)
1HMethyl 2-methyl-1H-indole-3-carboxylate392
25-BromoMethyl 5-bromo-2-methyl-1H-indole-3-carboxylate293
36-BromoMethyl 6-bromo-2-methyl-1H-indole-3-carboxylate291
45-ChloroMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate389
55,7-DichloroMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate385
65-NitroMethyl 2-methyl-5-nitro-1H-indole-3-carboxylate196
74,5-DimethylMethyl 2,4,5-trimethyl-1H-indole-3-carboxylate394
85-PhenoxyMethyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate195

Characterization Data

The synthesized compounds were characterized by ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). The obtained data were in agreement with literature values.[3]

Spectroscopic Data for Methyl 2-methyl-1H-indole-3-carboxylate:[3]
  • ¹H NMR (CDCl₃): δ 8.48 (brs, -NH), 8.09 (dd, J = 7.5 Hz, 2 Hz, 1H), 7.30 (dd, J = 7.5Hz, 2 Hz, 1H), 7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2.

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₁H₁₂NO₂: 190.0863; found: 190.0874.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate precursors.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Enamine, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF microwave Microwave Irradiation (60°C, 1-3 h) reagents->microwave Seal Vessel cool Cool to RT microwave->cool evaporate Solvent Evaporation cool->evaporate purify Purification (Chromatography/HPLC) evaporate->purify product 2-Methyl-1H-indole-3-carboxylate purify->product

Caption: Workflow for Microwave-Assisted Synthesis.

Proposed Reaction Mechanism

The palladium-catalyzed intramolecular oxidative coupling is a key step in the formation of the indole ring. The proposed mechanism involves the coordination of the enamine to the palladium catalyst, followed by an intramolecular C-H activation and reductive elimination to form the indole product.

G reactant Enamine Precursor intermediate1 Pd-Enamine Complex reactant->intermediate1 pd_catalyst Pd(OAc)₂ pd_catalyst->intermediate1 intermediate2 Intramolecular C-H Activation intermediate1->intermediate2 Heat (Microwave) product 2-Methyl-1H-indole-3-carboxylate intermediate2->product Reductive Elimination product->pd_catalyst Catalyst Regeneration cu_oxidant Cu(OAc)₂ (Oxidant) cu_oxidant->pd_catalyst Re-oxidation

Caption: Proposed Catalytic Cycle.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and green methodology for the preparation of 2-methyl-1H-indole-3-carboxylate precursors. The palladium-catalyzed intramolecular oxidative coupling under microwave irradiation provides excellent yields in significantly reduced reaction times compared to conventional heating methods. These protocols are highly valuable for researchers in medicinal chemistry and drug development for the efficient synthesis of diverse indole libraries.

References

Troubleshooting & Optimization

Technical Support Center: Isolating 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-methyl-1H-indol-3-ol (also known as 2-methylindoxyl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, isolation, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound notoriously difficult to isolate in its pure form?

The primary challenge in isolating this compound lies in its inherent chemical instability. It is highly susceptible to:

  • Oxidative Dimerization: In the presence of air (oxygen), this compound can rapidly oxidize and dimerize to form a dark-colored, insoluble indigo-type dye, often referred to as "2,2'-dimethyl-indirubin."

  • Tautomerization: The compound exists in a tautomeric equilibrium with its more stable keto form, 2-methyl-1H-indol-3(2H)-one (also known as 2-methylindolin-3-one). The isolation conditions can influence the position of this equilibrium.

  • Decomposition: It is sensitive to acidic conditions, heat, and light, which can lead to the formation of various degradation byproducts.

Q2: I am observing a rapid color change (to blue or purple) in my reaction mixture during the synthesis or workup of this compound. What is happening?

This is a classic indicator of the aerial oxidation of this compound to its corresponding indigo dye. This process is often catalyzed by trace metal impurities and exposure to atmospheric oxygen.

Q3: What are the key considerations for the successful synthesis of this compound?

A successful synthesis hinges on minimizing exposure to oxygen and maintaining carefully controlled reaction conditions. A common synthetic route is the oxidation of 2-methylindole.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product. Decomposition during reaction or workup. The product is likely degrading due to harsh conditions (e.g., strong acid, high temperature).- Use milder reaction conditions.- Maintain a low reaction temperature.- Minimize the reaction and workup time.
Oxidation to byproducts. Exposure to atmospheric oxygen is a major issue.- Perform the reaction and all subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Formation of a dark, insoluble precipitate. Oxidative dimerization. This is the formation of the indigo-type dye.- Rigorously exclude air from the reaction and purification steps.- Consider adding an antioxidant (e.g., ascorbic acid, sodium bisulfite) to the reaction mixture or during workup, though this may complicate purification.
Difficulty in purifying the product by column chromatography. Instability on silica gel. The slightly acidic nature of standard silica gel can promote decomposition or tautomerization.- Use deactivated or neutral silica gel.- Perform flash chromatography quickly with cold, degassed eluents.- Consider alternative purification methods like crystallization under an inert atmosphere, if a suitable solvent system can be found.
Inconsistent characterization data (NMR, MS). Presence of tautomers. The presence of both the enol (this compound) and keto (2-methyl-1H-indol-3(2H)-one) forms can lead to complex and sometimes non-reproducible spectra.- For NMR, consider variable temperature studies to observe potential coalescence of tautomeric peaks.- Use aprotic, non-polar solvents for analysis to favor the enol form, if possible.- For mass spectrometry, be aware that both tautomers will likely show the same molecular ion peak.
Sample degradation. The compound may be degrading during sample preparation for analysis.- Prepare samples for analysis immediately after isolation.- Store the isolated compound under an inert atmosphere at low temperatures and protected from light.

Experimental Protocols

Due to the significant instability of this compound, detailed and reproducible experimental protocols for its isolation are scarce in the literature. The following is a generalized, conceptual protocol for the synthesis of its tautomer, 2-methylindolin-3-one, via the oxidation of 2-methylindole, which would exist in equilibrium with this compound.

Conceptual Protocol: Oxidation of 2-Methylindole

  • Reaction Setup: A solution of 2-methylindole in an appropriate solvent (e.g., aqueous alkaline media) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inlet for an inert gas.

  • Inert Atmosphere: The reaction vessel is thoroughly purged with nitrogen or argon to remove all oxygen.

  • Reagent Addition: An oxidizing agent, such as potassium hexacyanoferrate(III) in an alkaline solution, is added dropwise to the stirred solution of 2-methylindole at a controlled low temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the 2-methylindole spot.

  • Workup: Once the reaction is complete, the workup must be performed quickly and under an inert atmosphere. This may involve neutralization and extraction with a degassed organic solvent.

  • Purification: The crude product should be purified immediately, preferably by rapid flash chromatography on neutral silica gel using degassed eluents or by crystallization from a deoxygenated solvent system.

Visualizing the Challenges

Logical Workflow for Troubleshooting Isolation Issues

Troubleshooting Workflow for this compound Isolation start Isolation Attempt observation Observe Reaction Outcome start->observation low_yield Low/No Yield observation->low_yield color_change Dark Color/Precipitate observation->color_change purification_issue Purification Difficulty observation->purification_issue char_issue Inconsistent Characterization observation->char_issue solution_yield Optimize Reaction Conditions: - Milder Reagents - Lower Temperature - Shorter Reaction Time low_yield->solution_yield Decomposition? solution_oxidation Implement Inert Atmosphere Technique: - Use N2 or Ar - Degas Solvents low_yield->solution_oxidation Oxidation? color_change->solution_oxidation solution_purification Modify Purification Method: - Use Neutral Silica - Fast Flash Chromatography - Inert Crystallization purification_issue->solution_purification solution_char Refine Analytical Approach: - VT-NMR for Tautomers - Use Aprotic Solvents - Analyze Immediately char_issue->solution_char

Caption: A flowchart outlining the common issues and corresponding troubleshooting steps for the isolation of this compound.

Key Chemical Transformations and Equilibria

Key Chemical Processes Involving this compound cluster_synthesis Synthesis cluster_product Product Equilibria & Decomposition 2_methylindole 2-Methylindole oxidation Oxidation 2_methylindole->oxidation indolol This compound (Enol Form) oxidation->indolol indolone 2-Methyl-1H-indol-3(2H)-one (Keto Form) indolol->indolone Tautomerization dimer 2,2'-Dimethyl-indirubin (Indigo-type Dye) indolol->dimer Aerial Oxidation degradation Degradation Products indolol->degradation Acid/Heat/Light indolone->degradation Acid/Heat/Light

optimizing reaction conditions for 2-methyl-1H-indol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methyl-1H-indol-3-ol. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and 2-methyloxindole?

A1: this compound and 2-methyloxindole are tautomers. This means they are isomers that readily interconvert. The stability of each form can be influenced by the solvent and the solid-state packing. For the purpose of synthesis, targeting 2-methyloxindole will often yield the desired this compound, as they exist in equilibrium.

Q2: What is a common synthetic route to prepare this compound?

A2: A prevalent and effective method for synthesizing this compound is through the reaction of isatin with a Grignard reagent, such as methylmagnesium bromide. This reaction specifically forms 3-hydroxy-2-oxindoles, which are tautomers of the desired product.

Q3: Are there other potential synthetic strategies for obtaining the indole core?

A3: Yes, several other methods exist for synthesizing the indole nucleus, although they may not directly yield this compound without further modification. One of the most classic methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the Grignard reaction with isatin.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Grignard reagent: The methylmagnesium bromide may have degraded due to exposure to moisture or air. 2. Poor quality isatin: The starting isatin may be impure. 3. Incorrect reaction temperature: The reaction may be too cold, slowing down the reaction rate, or too warm, leading to side reactions. 4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.1. Use freshly prepared or newly purchased Grignard reagent. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Recrystallize the isatin before use. 3. Carefully control the reaction temperature. The addition of the Grignard reagent to the isatin solution is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple byproducts 1. Di-addition of the Grignard reagent: Excess Grignard reagent can react twice with the isatin. 2. Enolization of isatin: The Grignard reagent can act as a base, deprotonating the isatin. 3. Side reactions of the product: The product may be unstable under the reaction or workup conditions.1. Use a controlled amount of the Grignard reagent (typically 1.0-1.2 equivalents). Add the Grignard reagent slowly to the isatin solution. 2. Maintain a low reaction temperature during the addition of the Grignard reagent. 3. Perform a careful aqueous workup, ensuring the pH is controlled.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Tautomeric nature of the product. 1. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from starting materials. 2. Optimize the chromatography conditions (e.g., gradient elution) to improve separation. 3. Be aware that the product may exist as a mixture of tautomers, which can sometimes complicate purification and characterization.
Product instability 1. Oxidation: The indol-3-ol moiety can be susceptible to oxidation. 2. Acid or base sensitivity. 1. Store the purified product under an inert atmosphere and protect it from light. 2. Avoid prolonged exposure to strong acids or bases during workup and purification.

Experimental Protocols

Synthesis of this compound via Grignard Reaction with Isatin

This protocol is a general guideline. Reaction conditions may need to be optimized for specific laboratory setups and reagent purities.

Materials:

  • Isatin

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve isatin (1.0 equivalent) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reaction: Cool the isatin solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Workflow

A diagram of the experimental workflow can provide a clear overview of the synthesis process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_isatin Dissolve Isatin in Anhydrous Solvent cool_solution Cool to 0 °C dissolve_isatin->cool_solution add_grignard Add Methylmagnesium Bromide Dropwise cool_solution->add_grignard warm_stir Warm to RT and Stir add_grignard->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Logical Troubleshooting Flow

This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_flow cluster_yield Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting cluster_purification Purification Troubleshooting start Start Synthesis check_yield Low/No Yield? start->check_yield check_byproducts Multiple Byproducts? check_yield->check_byproducts No reagent_quality Check Reagent Quality (Grignard, Isatin) check_yield->reagent_quality Yes check_purification Purification Issues? check_byproducts->check_purification No stoichiometry Adjust Grignard Stoichiometry check_byproducts->stoichiometry Yes success Successful Synthesis check_purification->success No optimize_chromatography Optimize Chromatography (Solvent System, Gradient) check_purification->optimize_chromatography Yes reaction_conditions Verify Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions temp_control Improve Temperature Control stoichiometry->temp_control

Caption: Troubleshooting flowchart for this compound synthesis.

References

preventing oxidation of 2-methyl-1H-indol-3-ol during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-methyl-1H-indol-3-ol. The information provided aims to address common challenges, with a particular focus on preventing oxidation of this air-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning blue/purple/dark brown during the synthesis of this compound?

A1: The development of a blue, purple, or dark brown color is a common indicator of the oxidation of this compound. This compound, an indoxyl derivative, is highly susceptible to aerial oxidation. The colored byproducts are often indigo-like dimers formed from the coupling of oxidized indoxyl molecules. Indoxyl itself is a precursor to indigo dye, which is known for its intense blue color[1][2]. The initial colorless or slightly yellow precursor, indican, is hydrolyzed to indoxyl, which then dimerizes and oxidizes in the presence of air to form the blue indigo dye[1][2].

Q2: What are the primary oxidation byproducts of this compound?

A2: The primary oxidation byproducts include:

  • 2-Methyl-3-oxo-2,3-dihydro-1H-indole: The direct oxidation product of the hydroxyl group.

  • Indigo-like dimers: Formed from the dimerization and further oxidation of this compound radicals. These are intensely colored compounds.

  • Isatin derivatives: Further oxidation can lead to the formation of 2-methyl-1H-indole-2,3-dione (2-methylisatin).

Q3: How can I prevent the oxidation of this compound during synthesis?

A3: Preventing oxidation is critical for a successful synthesis. Key strategies include:

  • Maintaining an Inert Atmosphere: The most effective method is to perform the entire synthesis under an inert atmosphere, such as nitrogen or argon, to exclude oxygen[3].

  • Using Degassed Solvents: Solvents can contain dissolved oxygen, which can initiate oxidation. It is crucial to degas all solvents before use.

  • Controlling Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. Running the reaction at lower temperatures, when feasible, can help minimize byproduct formation.

  • pH Control: The stability of indoxyl derivatives can be pH-dependent. Maintaining an optimal pH, which may need to be determined empirically for your specific reaction, can help stabilize the desired product.

  • Use of Antioxidants: The addition of a radical scavenger or antioxidant can help to quench radical species that may initiate oxidation.

Q4: What are some suitable antioxidants for this synthesis?

A4: While the choice of antioxidant may be reaction-specific, common antioxidants used in organic synthesis that could be effective include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that can inhibit free-radical mediated oxidation[4][5][6]. It is lipophilic and soluble in many organic solvents.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous or biphasic reaction systems[7][8][9].

Troubleshooting Guides

Issue 1: Rapid Color Change to Blue/Purple Upon Workup
Symptom Possible Cause Troubleshooting Steps
The reaction mixture remains pale yellow during the reaction but turns dark blue or purple immediately upon exposure to air during workup (e.g., quenching, extraction).The product, this compound, is stable under the inert reaction conditions but is rapidly oxidized upon contact with atmospheric oxygen.1. Perform Workup Under Inert Atmosphere: Conduct the entire workup, including quenching, extractions, and filtrations, under a positive pressure of nitrogen or argon. 2. Use Degassed Solvents for Workup: Ensure that all aqueous solutions and organic solvents used in the workup have been thoroughly degassed. 3. Add an Antioxidant During Workup: Consider adding a small amount of a suitable antioxidant, such as BHT or sodium ascorbate, to the quenching solution.
Issue 2: Low Yield and a Mixture of Colored Impurities
Symptom Possible Cause Troubleshooting Steps
The final isolated product yield is low, and TLC or NMR analysis shows a complex mixture of compounds, with several colored spots or peaks.Insufficient exclusion of oxygen throughout the synthesis and purification process, leading to the formation of multiple oxidation byproducts.1. Improve Inert Atmosphere Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use Schlenk line techniques for all transfers of reagents and solvents. 2. Purify Reagents: Ensure all starting materials and reagents are pure and free of peroxide impurities, which can initiate oxidation. 3. Optimize Purification: Use degassed solvents for chromatography and consider performing flash chromatography under a positive pressure of inert gas. Minimize the time the product is exposed to air and light.
Issue 3: Formation of a Greenish Tinge in the Reaction Mixture
Symptom Possible Cause Troubleshooting Steps
The reaction mixture develops a greenish hue over time, which may or may not intensify to a darker color.The formation of a mixture of the desired yellow indoxyl and the blue indigo-like dimer can result in a green appearance. It may also indicate the presence of other dye impurities[1].1. Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and the formation of byproducts. 2. Re-evaluate Reaction Conditions: The reaction may be proceeding too slowly, allowing for gradual oxidation. Consider adjusting the temperature or catalyst loading. 3. Check Purity of Starting Materials: Impurities in the starting materials could be contributing to the formation of colored byproducts.

Data Presentation

The use of an inert atmosphere is paramount in preventing the oxidation of this compound. The following table provides an illustrative comparison of expected yields for a typical air-sensitive indole synthesis conducted under different atmospheric conditions.

ConditionAtmosphereExpected Yield of this compound (%)Observations
1Air< 10%Rapid color change to dark blue/purple. Complex mixture of byproducts.
2Nitrogen70-85%Pale yellow solution. Minimal color change during reaction.
3Argon70-85%Pale yellow solution. Minimal color change during reaction.

Note: These are representative values and actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Indoxyl under an Inert Atmosphere

This protocol is adapted from a general method for the synthesis of 2,2-disubstituted indoxyls and should be optimized for the specific synthesis of this compound.

Materials:

  • Appropriate 2-methylindole precursor

  • Oxidizing agent (e.g., N-bromosuccinimide followed by a nucleophile)

  • Anhydrous and degassed solvents (e.g., THF, DCM)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Nitrogen or Argon gas supply

  • Schlenk line and appropriate glassware

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of nitrogen or argon.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition: Dissolve the 2-methylindole precursor in the anhydrous, degassed solvent in the reaction flask. Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Reaction: Slowly add the oxidizing agent solution via syringe or cannula. Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding the degassed quenching solution at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Perform all extractions with degassed solvents under an inert atmosphere. Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a column packed with silica gel that has been slurried in a degassed solvent system. Maintain a positive pressure of inert gas over the column during elution.

Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant

Modification to Protocol 1:

  • Add BHT (0.1-1 mol%) to the reaction mixture along with the 2-methylindole precursor at the beginning of the synthesis.

  • BHT is a radical scavenger and can help prevent the initiation of oxidation chain reactions.

Visualizations

Oxidation_Pathway cluster_synthesis Synthesis cluster_oxidation Oxidation Pathway Precursor Precursor 2_Methyl_1H_indol_3_ol This compound (Desired Product) Precursor->2_Methyl_1H_indol_3_ol Reaction Conditions Oxidized_Intermediate Oxidized Intermediate 2_Methyl_1H_indol_3_ol->Oxidized_Intermediate O2 (Air) Dimerization Dimerization & Further Oxidation Oxidized_Intermediate->Dimerization Indigo_Like_Byproducts Indigo-like Byproducts (Blue/Purple) Dimerization->Indigo_Like_Byproducts

Caption: Oxidation pathway of this compound.

Experimental_Workflow Start Start Inert_Atmosphere Inert Atmosphere? Start->Inert_Atmosphere Reaction_Air Reaction in Air Inert_Atmosphere->Reaction_Air No Reaction_Inert Reaction under N2/Ar Inert_Atmosphere->Reaction_Inert Yes Oxidation Oxidation Occurs Reaction_Air->Oxidation Workup_Air Workup in Air Reaction_Inert->Workup_Air Potential Oxidation Workup_Inert Workup under N2/Ar Reaction_Inert->Workup_Inert Low_Yield Low Yield & Impurities Oxidation->Low_Yield Workup_Air->Low_Yield High_Yield High Yield & Purity Workup_Inert->High_Yield End End Low_Yield->End High_Yield->End

References

Technical Support Center: Synthesis of 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1H-indol-3-ol, also known as 2-methylindoxyl. This valuable intermediate is often prepared by the oxidation of 2-methylindole, a process that can be accompanied by the formation of several side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound is the oxidation of 2-methylindole. This method is often preferred due to the commercial availability of the starting material and the relative simplicity of the reaction. Various oxidizing agents can be employed, including sodium periodate, potassium hexacyanoferrate(III) in an alkaline medium, and dimethyldioxirane.

Q2: What are the major side products observed during the synthesis of this compound?

The oxidation of 2-methylindole can lead to the formation of two primary side products:

  • 2,2'-Dimethyl-3,3'-dioxodiindolinyl-2,2': A dimeric product formed through the coupling of two molecules of the 2-methylindoxyl intermediate.

  • 2-[3'-(2'-methylindolyl)methylene]indoxyl: A colored condensation product.

The formation of these byproducts is influenced by reaction conditions such as the choice of oxidant, reaction time, and temperature.

Q3: How can I minimize the formation of the dimeric side product?

Minimizing the formation of the 2,2'-dimethyl-3,3'-dioxodiindolinyl-2,2' dimer involves controlling the concentration of the reactive 2-methylindoxyl intermediate. Strategies include:

  • Slow addition of the oxidizing agent: This maintains a low concentration of the intermediate, reducing the likelihood of dimerization.

  • Lower reaction temperatures: Can slow down the rate of dimerization relative to the desired oxidation.

  • Rapid consumption of the product: If the this compound is an intermediate for a subsequent reaction, performing the synthesis in a one-pot fashion can prevent its accumulation and subsequent side reactions.

Q4: Is this compound stable?

This compound exists in tautomeric equilibrium with its keto form, 2-methylindolin-3-one. It can be susceptible to further oxidation and dimerization, as mentioned above. Therefore, it is often generated and used in situ or isolated carefully and stored under inert conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete oxidation of 2-methylindole.2. Predominant formation of side products.3. Decomposition of the product.1. Increase the stoichiometry of the oxidizing agent or extend the reaction time. Monitor the reaction by TLC or LC-MS.2. Optimize reaction conditions to minimize side product formation (see Q3). Consider a different oxidizing agent.3. Work up the reaction at lower temperatures and under an inert atmosphere.
Reaction mixture turns dark brown/black Formation of the colored condensation byproduct (2-[3'-(2'-methylindolyl)methylene]indoxyl) or other polymeric materials.1. Ensure the reaction is not running for an extended period after the starting material is consumed.2. Use milder oxidizing agents or lower reaction temperatures.3. Purify the product quickly after the reaction is complete.
Difficulty in isolating the pure product Co-elution of the product with side products during chromatography.1. Optimize the chromatographic conditions (e.g., solvent system, gradient).2. Consider recrystallization as an alternative or additional purification step.
Starting material (2-methylindole) remains Insufficient amount or activity of the oxidizing agent.1. Check the purity and activity of the oxidizing agent.2. Increase the molar equivalents of the oxidant.3. Ensure proper mixing and temperature control.

Data Presentation

The following table summarizes qualitative and semi-quantitative data on the products formed during the oxidation of 2-methylindole under different conditions. Precise yields can be highly dependent on the specific reaction scale and conditions.

Oxidizing Agent Desired Product Major Side Products Observed Yield of Desired Product
Sodium PeriodateThis compound2,2'-dimethyl-3,3'-dioxodiindolinyl-2,2', 2-[3'-(2'-methylindolyl)methylene]indoxylModerate to Good
Potassium Hexacyanoferrate(III)This compoundDimerization and over-oxidation productsModerate
Active Manganese DioxideThis compoundOver-oxidation to indole-2,3-dialdehyde (from substituted precursors)Variable
DimethyldioxiraneThis compoundEpoxide intermediates, potential for over-oxidationGood

Experimental Protocols

Synthesis of this compound via Periodate Oxidation of 2-Methylindole

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Methylindole

  • Sodium periodate (NaIO₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2-methylindole (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of sodium periodate (1.1 to 1.5 eq) in water to the stirred solution of 2-methylindole over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualizations

The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of its major side products.

Reaction_Pathway Start 2-Methylindole Intermediate This compound (2-Methylindoxyl) Start->Intermediate Oxidation (e.g., NaIO4) Dimer 2,2'-Dimethyl-3,3'-dioxodiindolinyl-2,2' Intermediate->Dimer Dimerization Condensation 2-[3'-(2'-methylindolyl)methylene]indoxyl Intermediate->Condensation Condensation with 2-methylindole-3-aldehyde Experimental_Workflow A 1. Dissolve 2-Methylindole in MeOH/H2O B 2. Cool solution and slowly add NaIO4 solution A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Quench with Na2S2O3 solution C->D E 5. Extraction with DCM D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify by Column Chromatography F->G H Isolated this compound G->H

Technical Support Center: Synthesis of 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-methyl-1H-indol-3-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and accessible synthetic strategy for preparing this compound is a two-step process. The first step involves the synthesis of a 2-methyl-1H-indole-3-carboxylate precursor, which is then reduced to the target alcohol.

Q2: Which precursor is ideal for the synthesis of this compound?

Ethyl or methyl 2-methyl-1H-indole-3-carboxylate are commonly used precursors. These can be synthesized through various methods, with the Fischer indole synthesis and palladium-catalyzed intramolecular oxidative coupling being notable examples.

Q3: What are the primary challenges in the synthesis of this compound?

The main challenges include achieving a high yield in the initial synthesis of the indole-3-carboxylate precursor, managing the reactivity of the reducing agent to prevent side reactions, and effectively purifying the final product. A significant side reaction to be aware of is the over-reduction of the desired alcohol to 2-methyl-1H-indole (skatole).

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of 2-Methyl-1H-indole-3-carboxylate Precursor

Symptoms:

  • Low isolated yield of the carboxylate precursor after synthesis and purification.

  • Presence of multiple side products observed by TLC or NMR analysis.

Possible Causes:

  • Suboptimal reaction conditions (temperature, reaction time, solvent).

  • Inefficient catalyst activity or inappropriate choice of catalyst.

  • Side reactions, such as the formation of regioisomers in the Fischer indole synthesis.

Solutions:

  • Optimization of Reaction Conditions: A systematic optimization of reaction parameters is crucial. For instance, in the palladium-catalyzed synthesis of methyl 2-methyl-1H-indole-3-carboxylate, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[1][2]

  • Choice of Solvent and Base: The choice of solvent and base can have a substantial impact on the reaction outcome. For the palladium-catalyzed reaction, DMF is a common solvent, and potassium carbonate is an effective base.[1][2]

  • Catalyst Loading: Ensure the correct catalyst loading is used. For the palladium-catalyzed synthesis, a reduction in the amount of Pd(OAc)₂ can drastically decrease the yield.[1]

Method Heating Temperature (°C) Time (h) Yield (%) Reference
Pd-catalyzedConventional801676[1]
Pd-catalyzedMicrowave600.593[1]
Problem 2: Low Yield or No Product in the Reduction of 2-Methyl-1H-indole-3-carboxylate

Symptoms:

  • Low to no conversion of the starting ester to the desired alcohol.

  • The starting material is recovered unchanged after the reaction.

Possible Causes:

  • Inactive Reducing Agent: Lithium aluminum hydride (LAH) is highly reactive and can be deactivated by moisture.

  • Insufficient Amount of Reducing Agent: An inadequate amount of LAH will result in incomplete reduction.

  • Low Reaction Temperature: The reduction may be too slow at very low temperatures.

Solutions:

  • Use Fresh and Dry Reagents: Ensure that the LAH used is fresh and handled under anhydrous conditions. The solvent (e.g., THF, diethyl ether) must be thoroughly dried before use.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of LAH. Typically, 1.5 to 2 equivalents are used for ester reductions.

  • Reaction Temperature: While the reaction is often started at 0°C for controlled addition, it is typically allowed to warm to room temperature or gently refluxed to ensure completion.

Problem 3: Formation of 2-Methyl-1H-indole (Skatole) as a Major Byproduct

Symptoms:

  • Significant presence of a non-polar spot on TLC corresponding to skatole.

  • NMR signals characteristic of 2-methyl-1H-indole in the crude product.

Possible Causes:

  • Over-reduction with LAH: LAH is a powerful reducing agent and can reduce the C3-hydroxymethyl group to a methyl group, especially at elevated temperatures or with prolonged reaction times.[3]

  • Acidic Work-up Conditions: Acidic conditions during the work-up can promote the dehydration of the product to form a carbocation intermediate, which is then reduced to skatole.

Solutions:

  • Control of Reaction Temperature: Maintain a lower reaction temperature (e.g., 0°C to room temperature) and monitor the reaction progress closely by TLC to avoid prolonged reaction times after the starting material is consumed.

  • Careful Work-up Procedure: Employ a careful work-up procedure to quench the excess LAH. The Fieser work-up is a standard and effective method. This involves the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure helps to form a granular precipitate of aluminum salts that can be easily filtered off, avoiding strongly acidic conditions.

Problem 4: Product Degradation or Polymerization During Work-up and Purification

Symptoms:

  • Formation of a baseline material or insoluble solids upon purification.

  • Discoloration of the product.

Possible Causes:

  • Instability of 3-Hydroxymethylindoles: 3-Hydroxymethylindoles can be unstable, especially in the presence of acid or upon heating, leading to self-condensation or polymerization.[3]

  • Air Oxidation: The indole nucleus can be susceptible to air oxidation.

Solutions:

  • Mild Purification Techniques: Use mild purification methods such as flash column chromatography on silica gel with a neutral solvent system. Avoid prolonged exposure to strong acids or high temperatures.

  • Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prompt Analysis: Analyze and use the purified product promptly or store it under an inert atmosphere at a low temperature.

Experimental Protocols

Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate (Precursor)

This protocol is based on a palladium-catalyzed intramolecular oxidative coupling.[1][2]

Materials:

  • Methyl-(Z)-3-(phenylimino)butanoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a microwave reaction vessel, add methyl-(Z)-3-(phenylimino)butanoate (0.16 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.4 mmol).

  • Add anhydrous DMF (2 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60°C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reduction of Methyl 2-methyl-1H-indole-3-carboxylate to this compound

This is a general procedure for the reduction of an indole ester using Lithium Aluminum Hydride.

Materials:

  • Methyl 2-methyl-1H-indole-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 2-methyl-1H-indole-3-carboxylate in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0°C.

  • Fieser Work-up: Cautiously and slowly add water (x mL, where x is the mass of LAH in grams) dropwise.

  • Add 15% aqueous NaOH (x mL) dropwise.

  • Add water (3x mL) dropwise.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction Start Aryl Amine + Methyl Acetoacetate Enamine Methyl-(Z)-3-(phenylimino)butanoate Start->Enamine Condensation Precursor Methyl 2-methyl-1H-indole-3-carboxylate Enamine->Precursor Pd-catalyzed Cyclization Reduction Reduction with LiAlH4 Precursor->Reduction Product This compound Reduction->Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Over-reduction to Skatole LowYield->Cause2 Cause3 Product Degradation LowYield->Cause3 Sol1 Increase Reaction Time/ Temperature Moderately Cause1->Sol1 Sol2 Use Fresh/Dry Reagents & Solvents Cause1->Sol2 Sol3 Control Temperature (0°C to RT) Cause2->Sol3 Sol4 Careful Fieser Work-up Cause2->Sol4 Sol5 Mild Purification (Neutral pH) Cause3->Sol5 Sol6 Work under Inert Atmosphere Cause3->Sol6

References

purification challenges of 2-methyl-1H-indol-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-methyl-1H-indol-3-ol from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Cause Troubleshooting Steps
Product Instability: this compound is prone to oxidation and dimerization, especially under harsh conditions.- Minimize exposure to air and light during the entire purification process. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.- Avoid high temperatures. Use cold solvents for extraction and perform chromatography at room temperature or below.- Avoid strong acidic or basic conditions during workup and purification.
Incomplete Extraction: The product may not be fully extracted from the aqueous phase into the organic solvent.- Ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic range before extraction to ensure the product is in its neutral form.- Use a suitable organic solvent for extraction. Ethyl acetate or dichloromethane are common choices.- Perform multiple extractions (3-4 times) with smaller volumes of solvent for better efficiency.
Product Adsorption on Silica Gel: The hydroxyl group and the indole nitrogen can lead to strong interactions with silica gel during column chromatography.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the mobile phase. This will help to reduce tailing and irreversible adsorption.- Consider using a less acidic stationary phase like alumina (neutral or basic).- If possible, purify a less polar derivative of the product and deprotect it after purification.
Loss During Recrystallization: The chosen solvent system may not be optimal, leading to significant loss of product in the mother liquor.- Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.- After filtration, wash the crystals with a small amount of cold solvent.

Issue 2: Presence of Impurities in the Final Product

Impurity Type Identification & Removal
Starting Materials: Unreacted starting materials may be present.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion.- Choose a chromatographic mobile phase that provides good separation between the product and starting materials.
Oxidation Product (2-methyl-3H-indol-3-one): this compound can be easily oxidized to the corresponding bright red/orange indoleninone.- This impurity is often colored, making it visually detectable.- Purification by column chromatography using a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) can effectively separate the less polar oxidation product.[1][2]
Dimerization Products: Indoxyls are known to undergo dimerization, which can lead to various colored byproducts.- These impurities are typically higher in molecular weight and may be less soluble.- Column chromatography can be effective in separating these larger molecules from the desired product.
Other Byproducts: Depending on the synthetic route, other side products may be formed.- Characterize the impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.- Optimize the purification method (chromatography or crystallization) based on the polarity and solubility differences between the product and the impurities.

Issue 3: Product Decomposition During Chromatography

Possible Cause Troubleshooting Steps
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.- Use deactivated silica gel (with triethylamine) or neutral alumina as the stationary phase.- Perform a quick filtration through a short plug of silica gel ("flash filtration") instead of a long column run to minimize contact time.
Inappropriate Mobile Phase: The solvent system may be too polar or contain reactive components.- Use a solvent system with the minimum required polarity to achieve good separation.- Avoid using highly acidic or basic additives in the mobile phase.
Prolonged Exposure: Long chromatography run times increase the chance of degradation.- Optimize the mobile phase for a faster elution of the product.- Use flash chromatography with applied pressure to speed up the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, the oxidation product 2-methyl-3H-indol-3-one (a colored compound), and various dimerization products. The specific nature of other byproducts will depend on the synthetic method employed.

Q2: My purified this compound is colored. What could be the reason?

A2: A colored product often indicates the presence of oxidized or dimeric impurities. 2-methyl-3H-indol-3-one, the oxidation product, is known to be colored. Even trace amounts of these impurities can impart color to the final product. Further purification by column chromatography or recrystallization might be necessary.

Q3: What is the best way to store purified this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and air. Storing it under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) is highly recommended.

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for purifying this compound, especially for obtaining high purity material. A common mobile phase would be a mixture of water and acetonitrile or methanol, possibly with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful that acidic conditions might affect the stability of the compound.

Q5: What are some recommended solvent systems for the recrystallization of this compound?

A5: Finding the optimal recrystallization solvent often requires some experimentation. Based on the structure, you could try single solvents like toluene, ethyl acetate, or a mixture of solvents such as ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.[3][4][5][6][7] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.

Data Presentation

Table 1: Comparison of Purification Techniques for Indole Derivatives *

Purification Method Advantages Disadvantages Typical Solvents/Mobile Phases
Flash Column Chromatography Good for separating compounds with different polarities. Can handle larger quantities of material.Can lead to product degradation on acidic silica. May require large volumes of solvent.Hexane/Ethyl Acetate, Dichloromethane/Methanol
Preparative HPLC High resolution, excellent for achieving high purity.Limited sample capacity. Can be expensive.Acetonitrile/Water, Methanol/Water (often with acid modifiers)
Recrystallization Can be very effective for removing small amounts of impurities. Scalable.Finding a suitable solvent can be challenging. Can result in significant product loss.Toluene, Ethyl Acetate, Ethanol/Water, Hexane mixtures
Extraction Good for initial workup and removing water-soluble impurities.Not a high-resolution purification technique.Ethyl Acetate, Dichloromethane

*Note: This table is a general guide based on the purification of related indole compounds. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica bed.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction Separate organic/aqueous phases concentration Concentration extraction->concentration Remove solvent column_chromatography Column Chromatography concentration->column_chromatography Separate by polarity recrystallization Recrystallization column_chromatography->recrystallization Further purification pure_product Pure this compound column_chromatography->pure_product If sufficiently pure recrystallization->pure_product Isolate pure crystals

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield start->low_yield impurities Impurities Present start->impurities decomposition Decomposition on Column start->decomposition instability Product Instability (Oxidation/Dimerization) low_yield->instability Check for incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction Consider oxidation_product Oxidation Product (Colored) impurities->oxidation_product Identify dimerization_product Dimerization Products impurities->dimerization_product Identify acidic_silica Acidic Silica Gel decomposition->acidic_silica Suspect wrong_mobile_phase Inappropriate Mobile Phase decomposition->wrong_mobile_phase Check inert_atmosphere Inert Atmosphere, Low Temp. instability->inert_atmosphere Solution: Use ph_adjustment pH & Multiple Extractions incomplete_extraction->ph_adjustment Solution: Adjust chromatography_optimization Chromatography oxidation_product->chromatography_optimization Solution: Optimize dimerization_product->chromatography_optimization deactivated_silica Deactivated Silica/Alumina acidic_silica->deactivated_silica Solution: Use optimize_mobile_phase Mobile Phase wrong_mobile_phase->optimize_mobile_phase Solution: Optimize

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: 2-Methyl-1H-indol-3-ol Enol Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the enol form of 2-methyl-1H-indol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound in solution?

In most common solvents, the keto form of this compound, which is 2-methyl-1H-indol-3(2H)-one, is generally the more stable and therefore predominant tautomer. This is due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form.[1][2] However, the equilibrium can be shifted toward the enol form under specific conditions.

Q2: What factors influence the stability of the enol form of this compound?

Several factors can stabilize the enol form of this compound:

  • Conjugation: The enol form benefits from conjugation of the C=C double bond with the indole ring system, which contributes to its stability.[2][3]

  • Intramolecular Hydrogen Bonding: If a suitable hydrogen bond acceptor is present, intramolecular hydrogen bonding can significantly stabilize the enol form.[2][3][4]

  • Solvent: The choice of solvent plays a crucial role. Non-polar aprotic solvents generally favor the enol form, while polar protic solvents can stabilize the keto form.[5] However, polar protic solvents can also facilitate enolization through hydrogen bonding with the enolic hydroxyl group.

  • Temperature: Higher temperatures can favor the formation of the less stable enol form.

  • pH: The keto-enol equilibrium is sensitive to pH. Both acidic and basic conditions can catalyze the interconversion between the two forms.[6][7][8]

Q3: How can I experimentally favor the formation and stabilization of the enol form?

To favor the enol form of this compound, consider the following experimental adjustments:

  • Solvent Selection: Employ non-polar aprotic solvents such as chloroform, dichloromethane, or diethyl ether.[5]

  • Temperature Control: Increasing the reaction or storage temperature may shift the equilibrium towards the enol form, although this can also lead to degradation. Careful optimization is required.

  • pH Adjustment: While both acid and base can catalyze enolization, maintaining a specific pH might be necessary to trap the enol form. The optimal pH will need to be determined empirically.

  • Use of Chelating Agents: In the presence of metal ions, the enol form may be stabilized through chelation. This is a common strategy for stabilizing enolates, which are closely related to enols.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the enol form The keto form is thermodynamically favored under your experimental conditions.- Switch to a non-polar, aprotic solvent.- Increase the temperature of the reaction.- Explore the use of acid or base catalysis to facilitate enolization.- Consider if the addition of a chelating agent could stabilize the enol form.
Enol form is unstable and quickly reverts to the keto form The experimental conditions do not sufficiently stabilize the enol tautomer.- Ensure the solvent is rigorously dry and free of protic impurities.- Store the isolated enol form under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- Investigate the possibility of derivatizing the enolic hydroxyl group to "trap" the enol form as a more stable ether or ester.
Difficulty in characterizing the enol form The concentration of the enol form is below the detection limit of the analytical technique.- Use a more sensitive analytical method, such as high-field NMR spectroscopy or UV-Vis spectroscopy in a suitable solvent that favors the enol form.- Attempt to concentrate the enol form through techniques like flash chromatography on silica gel, although this can sometimes promote tautomerization back to the keto form.
Side reactions or degradation of the compound The conditions used to promote enolization (e.g., high temperature, strong acid/base) are too harsh.- Screen for milder catalysts or reaction conditions.- Reduce the reaction temperature and extend the reaction time.- Use a high-dilution technique to minimize intermolecular side reactions.

Experimental Protocols

Protocol 1: Solvent Screening for Enol Stabilization

This protocol outlines a general method for screening different solvents to determine their effect on the keto-enol equilibrium of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., dichloromethane).

  • Sample Preparation: Aliquot equal volumes of the stock solution into separate NMR tubes.

  • Solvent Evaporation: Carefully evaporate the solvent from each NMR tube under a gentle stream of nitrogen.

  • Addition of Test Solvents: To each tube, add a deuterated solvent from the following list: CDCl₃, (CD₃)₂CO, DMSO-d₆, and CD₃OD.

  • Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • NMR Analysis: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Integrate the signals corresponding to the keto and enol forms to determine the keto:enol ratio in each solvent.

Expected Outcome: A table summarizing the percentage of the enol form in different solvents, allowing for the selection of the optimal solvent for stabilization.

Solvent Dielectric Constant Expected % Enol (Illustrative)
Chloroform-d (CDCl₃)4.8115-25%
Acetone-d₆ ((CD₃)₂CO)20.75-15%
DMSO-d₆47.2<5%
Methanol-d₄ (CD₃OD)32.6<5% (protic)

Visualizations

Keto_Enol_Tautomerism Keto-Enol Tautomerism of this compound cluster_keto Keto Form cluster_enol Enol Form Keto Enol Keto->Enol Enolization (Acid or Base Catalyzed) Enol->Keto Ketonization

Caption: The equilibrium between the keto and enol forms of this compound.

Experimental_Workflow Workflow for Optimizing Enol Stabilization A Synthesize or Procure This compound B Solvent Screening (NMR Analysis) A->B C Temperature Optimization (Variable Temperature NMR) B->C D pH and Catalyst Screening C->D E Characterization of Stabilized Enol Form D->E F Isolation and Stability Studies E->F

Caption: A typical experimental workflow for stabilizing and characterizing the enol form.

References

Technical Support Center: Characterization of 2-Methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of 2-methyl-1H-indol-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR spectra for this compound complex and show more peaks than expected?

A1: The complexity in the NMR spectra of this compound arises from the presence of keto-enol tautomerism. The compound exists in equilibrium between the enol form (this compound) and the more stable keto form (2-methyl-1,2-dihydro-3H-indol-3-one, also known as 2-methylindoxyl). This equilibrium is often slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer. The ratio of these tautomers can be influenced by the solvent, temperature, and concentration.

Q2: How can I confirm the presence of both keto and enol tautomers in my sample?

A2: The presence of both tautomers can be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: Look for two distinct sets of signals. The enol form will show a characteristic hydroxyl (-OH) proton signal, while the keto form will exhibit signals for a methylene group (-CH2-) adjacent to the carbonyl group.

  • ¹³C NMR: The keto form will have a characteristic peak for a carbonyl carbon (C=O) typically in the range of 190-200 ppm, which will be absent in the enol form. The enol form will show a carbon signal for the C-OH group at a lower chemical shift.

  • IR Spectroscopy: The presence of a strong absorption band around 1680-1720 cm⁻¹ is indicative of the C=O stretch of the keto tautomer. A broad O-H stretching band around 3200-3600 cm⁻¹ would suggest the presence of the enol form.

Q3: My mass spectrum does not show the expected molecular ion peak for this compound. What could be the reason?

A3: The molecular ion of this compound (m/z 147.18) might be unstable and undergo fragmentation upon ionization. Common fragmentations for indole derivatives include the loss of small molecules like CO, HCN, or CH₃. Additionally, in-source fragmentation can occur, especially with higher energy ionization techniques. Consider using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion peak.

Q4: I am having difficulty obtaining a pure sample of this compound. What are the common impurities?

A4: Common impurities can arise from the starting materials or side reactions during synthesis. Potential impurities include unreacted starting materials, oxidation products (as 3-hydroxyindoles can be sensitive to air), and dimers or polymers formed from the reactive indoxyl intermediate. Purification by column chromatography on silica gel is a common method, but care should be taken as the acidic nature of silica can sometimes promote degradation.

Troubleshooting Guide

NMR Spectroscopy
Problem Possible Cause Suggested Solution
Broad or disappearing -OH and -NH proton signals Chemical exchange with residual water in the NMR solvent or between tautomers.Use a freshly opened, high-purity deuterated solvent. Adding a small amount of D₂O will cause the -OH and -NH protons to exchange with deuterium, leading to the disappearance of their signals, which can help in their assignment.
Ratio of tautomers changes between measurements The tautomeric equilibrium is sensitive to temperature and concentration.Ensure consistent sample preparation and run spectra at a controlled temperature. You can perform variable temperature NMR studies to observe the shift in equilibrium.
Overlapping aromatic signals The aromatic protons of both tautomers may have similar chemical shifts.Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like COSY and HSQC can help in assigning the signals to their respective spin systems.
Poor signal-to-noise ratio The compound may be unstable or present in low concentration.Increase the number of scans. Ensure the sample is freshly prepared and protected from light and air if it is known to be unstable.
Mass Spectrometry
Problem Possible Cause Suggested Solution
No molecular ion peak observed The molecular ion is unstable and fragments easily.Use a softer ionization technique such as ESI or APCI. Lower the fragmentor voltage in the ion source to minimize in-source fragmentation.
Complex fragmentation pattern Both tautomers may be present in the gas phase and fragment differently.Analyze the fragmentation pattern to identify characteristic losses for both indole and indolone structures. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the fragments.
Presence of unexpected higher m/z peaks Dimerization or oligomerization of the compound.This is more likely if the sample is not fresh. Prepare a fresh solution of the sample for analysis.
Chromatography (HPLC/GC)
Problem Possible Cause Suggested Solution
Multiple peaks for a "pure" sample The two tautomers may be separated under the chromatographic conditions.Modify the mobile phase composition or temperature to try and either merge the peaks (if interconversion is fast on the chromatographic timescale) or improve their separation for individual quantification. Using a buffered mobile phase can sometimes help.
Peak tailing Interaction of the polar hydroxyl or keto group with the stationary phase.For HPLC, add a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. For GC, derivatization of the hydroxyl group might be necessary.
Sample degradation on the column The compound is unstable under the analytical conditions.Use a lower column temperature. For HPLC, ensure the mobile phase is de-gassed and consider adding an antioxidant if oxidation is a concern.

Data Presentation

Predicted ¹H and ¹³C NMR Data

Note: These are predicted chemical shifts based on related structures and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Enol Form (this compound) Keto Form (2-methyl-1,2-dihydro-3H-indol-3-one)
N-H~8.0-8.5 (br s)~4.0-5.0 (br s)
O-H~5.0-6.0 (br s)-
C2-H-~3.5-4.0 (q)
C2-CH₃~2.3-2.5 (s)~1.3-1.5 (d)
C4-H~7.5-7.7 (d)~7.2-7.4 (d)
C5-H~7.0-7.2 (t)~6.8-7.0 (t)
C6-H~7.0-7.2 (t)~7.1-7.3 (t)
C7-H~7.3-7.5 (d)~6.7-6.9 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Enol Form (this compound) Keto Form (2-methyl-1,2-dihydro-3H-indol-3-one)
C2~135-140~50-55
C3~120-125~195-205 (C=O)
C3a~128-132~130-135
C4~120-123~122-125
C5~120-123~120-123
C6~120-123~125-128
C7~110-115~112-117
C7a~135-140~150-155
C2-CH₃~12-15~15-20
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

Functional Group Vibrational Mode Expected Range (Enol Form) Expected Range (Keto Form)
O-HStretch (H-bonded)3200-3600 (broad)-
N-HStretch3300-3500 (medium)3200-3400 (medium)
C-HAromatic Stretch3000-3100 (medium)3000-3100 (medium)
C-HAliphatic Stretch2850-3000 (medium)2850-3000 (medium)
C=OStretch-1680-1720 (strong)
C=CAromatic Stretch1500-1600 (medium)1500-1600 (medium)
C-OStretch1200-1300 (strong)-
C-NStretch1250-1350 (medium)1250-1350 (medium)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. Note: The choice of solvent can significantly influence the tautomeric equilibrium.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons) to aid in structural assignment.

  • Analysis:

    • Integrate the signals for both tautomers in the ¹H NMR spectrum to determine their relative ratio.

    • Compare the observed chemical shifts with the predicted values in Tables 1 and 2.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Optimize the fragmentor/cone voltage to control the degree of in-source fragmentation.

  • Analysis: Look for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, obtain the spectrum of the solid sample using an ATR accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in both tautomers, as outlined in Table 3.

Visualizations

Troubleshooting_Workflow cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting cluster_hplc HPLC Troubleshooting start Start Characterization nmr Run NMR (1H, 13C) start->nmr ms Run Mass Spectrometry start->ms ir Run IR Spectroscopy start->ir hplc Run HPLC start->hplc complex_spectra Complex Spectra? nmr->complex_spectra no_m_peak No Molecular Ion Peak? ms->no_m_peak multiple_peaks Multiple Peaks for Pure Sample? hplc->multiple_peaks complex_spectra->nmr No check_tautomers Check for Tautomers (Keto and Enol Signals) complex_spectra->check_tautomers Yes broad_peaks Broad -OH/-NH Peaks? check_tautomers->broad_peaks end Characterization Complete check_tautomers->end broad_peaks->nmr No d2o_exchange Perform D2O Exchange broad_peaks->d2o_exchange Yes d2o_exchange->end no_m_peak->ms No soft_ionization Use Soft Ionization (ESI/CI) no_m_peak->soft_ionization Yes soft_ionization->end multiple_peaks->hplc No optimize_method Optimize Method (Solvent, Temp.) for Tautomers multiple_peaks->optimize_method Yes optimize_method->end

Caption: A troubleshooting workflow for the characterization of this compound.

Tautomerism cluster_enol Enol Characteristics cluster_keto Keto Characteristics enol This compound (Enol Form) keto 2-methyl-1,2-dihydro-3H-indol-3-one (Keto Form) enol->keto Tautomerization enol_nmr NMR: -OH peak No C=O peak enol->enol_nmr enol_ir IR: Broad O-H stretch enol->enol_ir keto->enol Tautomerization keto_nmr NMR: -CH2- peak C=O peak (~195-205 ppm) keto->keto_nmr keto_ir IR: Strong C=O stretch (~1680-1720 cm-1) keto->keto_ir

Caption: The keto-enol tautomerism of this compound and key spectroscopic features.

Technical Support Center: Resolving Tautomers of 2-Methyl-1H-indol-3-ol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC resolution of 2-methyl-1H-indol-3-ol tautomers.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of this compound?

A1: this compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (2-methyl-1,2-dihydro-3H-indol-3-one). The interconversion involves the migration of a proton and a shift of electrons.

Q2: Why is it challenging to separate these tautomers by HPLC?

A2: The separation of tautomers by HPLC can be difficult because they can interconvert during the chromatographic run.[1] This rapid equilibrium can lead to broad, distorted, or split peaks, making accurate quantification challenging. The key is to find conditions that slow down the interconversion rate relative to the chromatographic timescale.

Q3: What are the key HPLC parameters to optimize for tautomer resolution?

A3: The most critical parameters to adjust are mobile phase pH, column temperature, and mobile phase composition (solvent polarity).[1][2] These factors can influence the equilibrium between the tautomers and their interaction with the stationary phase.

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase can significantly impact the ionization state of the tautomers, thereby altering their retention behavior.[3] For keto-enol tautomers, acidic conditions may favor one form over the other.[1] It is crucial to operate at a pH that is at least two units away from the pKa of the analyte to ensure a single ionic form and improve peak shape.[4]

Q5: What is the role of temperature in the separation of tautomers?

A5: Lowering the column temperature can slow down the rate of interconversion between tautomers, which can lead to sharper, more resolved peaks.[1][2] Conversely, increasing the temperature might accelerate the interconversion, potentially leading to a single, averaged peak if the conversion is fast enough.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Broad or distorted peaks - Rapid on-column interconversion of tautomers.- Sample solvent incompatible with the mobile phase.[4]- Column overload.- Lower the column temperature to slow interconversion.- Adjust the mobile phase pH to favor one tautomer.- Ensure the sample is dissolved in the initial mobile phase.- Reduce the injection volume or sample concentration.
Split peaks - Partial on-column conversion of one tautomer to another.- Co-elution of two distinct tautomeric forms.- Blocked column frit or void in the stationary phase.[5]- Optimize mobile phase pH and temperature to achieve baseline separation of the two tautomer peaks.- If a single peak is desired, adjust conditions (e.g., higher temperature) to accelerate interconversion to a rate faster than the separation.- Check for column contamination and flush or replace the column if necessary.
Inconsistent retention times - Fluctuations in mobile phase composition or pH.- Poor column equilibration.- Unstable column temperature.[6]- Prepare fresh mobile phase and ensure adequate buffering.- Allow sufficient time for column equilibration between runs.- Use a column oven to maintain a constant temperature.
Poor resolution - Inappropriate mobile phase composition or stationary phase.- Modify the mobile phase by changing the organic solvent or its ratio.- Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different selectivities.- Adjusting the pH of the mobile phase can significantly impact resolution.[3]

Experimental Protocols

General HPLC Method for Tautomer Resolution

This protocol provides a starting point for developing a method to resolve the tautomers of this compound. Optimization will likely be required.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 10-50% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25°C (can be lowered to improve resolution)
Detection Wavelength 280 nm (or determined by UV scan of the analyte)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Visualizations

Tautomer_Equilibrium enol This compound (Enol Form) keto 2-methyl-1,2-dihydro-3H-indol-3-one (Keto Form) enol->keto Proton Transfer

Caption: Tautomeric equilibrium of this compound.

HPLC_Workflow cluster_0 Method Development cluster_1 Troubleshooting Initial Conditions Initial Conditions Optimize pH Optimize pH Initial Conditions->Optimize pH Adjust for peak shape Optimize Temperature Optimize Temperature Optimize pH->Optimize Temperature Adjust for interconversion rate Optimize Gradient Optimize Gradient Optimize Temperature->Optimize Gradient Improve resolution Method Validation Method Validation Optimize Gradient->Method Validation Problematic Chromatogram Problematic Chromatogram Identify Issue Identify Issue Problematic Chromatogram->Identify Issue Adjust Parameter Adjust Parameter Identify Issue->Adjust Parameter e.g., Peak Splitting Re-run Sample Re-run Sample Adjust Parameter->Re-run Sample Re-run Sample->Problematic Chromatogram If unresolved

Caption: Workflow for HPLC method development and troubleshooting.

References

Technical Support Center: Synthesis of Indole-3-ols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indole-3-ols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing and isolating indole-3-ols?

A1: The primary challenges in working with indole-3-ols are their inherent instability, propensity for tautomerization, and susceptibility to side reactions. Key difficulties include:

  • Instability, especially under acidic conditions: Indole-3-ols can readily undergo dimerization, oligomerization, or rearrangement in the presence of acid.[1]

  • Tautomerization: Indole-3-ols exist in equilibrium with their more stable keto tautomer, 2-oxindoles. This equilibrium can complicate purification and characterization.

  • Over-oxidation: The synthesis of indole-3-ols from indoles is often plagued by over-oxidation to the corresponding isatin (indole-2,3-dione).[2][3][4][5]

  • Dimerization: Indole-3-ols can undergo self-condensation to form dimers, particularly under conditions that favor the formation of the reactive indoleninium cation intermediate.

  • Purification difficulties: The instability of indole-3-ols makes purification by standard techniques like silica gel chromatography challenging, as the acidic nature of silica can promote degradation.

Q2: What is the relationship between indole-3-ols and 2-oxindoles?

A2: Indole-3-ols and 2-oxindoles are tautomers, meaning they are isomers that readily interconvert. The equilibrium generally favors the 2-oxindole form due to the stability of the amide group. The synthesis of 2-oxindoles often proceeds through an indole-3-ol intermediate.[6]

Q3: How can I minimize the degradation of my indole-3-ol product during synthesis and workup?

A3: To minimize degradation, it is crucial to avoid acidic conditions throughout the synthesis and purification process.[1] This can be achieved by:

  • Using non-acidic reagents and solvents.

  • Quenching reactions with a mild base, such as sodium bicarbonate solution.

  • Using a neutralized stationary phase for chromatography (e.g., silica gel treated with triethylamine) if purification by this method is unavoidable.[1]

Q4: Are there any protecting groups that can be used to stabilize indole-3-ols?

A4: While direct protection of the hydroxyl group of an indole-3-ol can be challenging due to its reactivity, N-protection of the indole ring is a common strategy to improve stability and control reactivity during synthesis.[7] Commonly used protecting groups for the indole nitrogen include Boc, Cbz, and sulfonyl derivatives.[8] These groups can be removed under specific conditions to yield the desired product.

Troubleshooting Guide

Problem 1: Low or no yield of the desired indole-3-ol
Possible Cause Suggested Solution
Degradation of the product Maintain neutral or slightly basic conditions throughout the reaction and workup. Avoid strong acids. Use of N-protection on the indole can enhance stability.[7]
Over-oxidation to isatin Use a mild oxidizing agent and carefully control the reaction time and temperature. Monitor the reaction closely by TLC.[2][3][4][5]
Inefficient reaction Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For Grignard reactions with isatins, ensure the Grignard reagent is freshly prepared and titrated.[9]
Steric hindrance Bulky substituents on the indole ring or the electrophile can hinder the reaction. Consider using less sterically demanding starting materials if possible.
Problem 2: Formation of multiple side products
Possible Cause Suggested Solution
Dimerization/Oligomerization This is often acid-catalyzed.[1] Ensure strictly neutral or basic conditions. Lowering the reaction temperature may also help.
Formation of isatin (over-oxidation) Use a milder oxidizing agent or reduce the amount of oxidant used. Monitor the reaction progress carefully and stop it as soon as the starting material is consumed.[2][3][4][5]
Rearrangement products These can be favored by acidic conditions. Maintain neutral pH and consider running the reaction at a lower temperature.
Problem 3: Difficulty in purifying the indole-3-ol
Possible Cause Suggested Solution
Degradation on silica gel column Avoid silica gel chromatography if possible. If it must be used, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[1] Alternatively, consider other purification methods like crystallization or preparative TLC on a neutral stationary phase.
Co-elution with impurities Optimize the solvent system for chromatography. A gradient elution may be necessary to achieve good separation.[1] Consider using a different stationary phase, such as alumina (neutral or basic).
Product is unstable to air or light Perform purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.

Experimental Protocols

Synthesis of 3-hydroxy-2-methyl-3-phenylindolin-2-one (a stable indole-3-ol analogue) via Grignard Reaction with Isatin

This protocol describes the synthesis of a stable 3-hydroxyoxindole, which is the tautomer of a 2,3-disubstituted indole-3-ol. The principles can be adapted for the synthesis of other indole-3-ol derivatives.

Materials:

  • N-methylisatin

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-methylisatin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-hydroxy-2-methyl-3-phenylindolin-2-one.

Troubleshooting for this protocol:

  • Low yield of Grignard reagent: Ensure all glassware is flame-dried and the reaction is performed under strictly anhydrous conditions. Use fresh, high-quality magnesium turnings and a crystal of iodine to initiate the reaction.[9]

  • Formation of biphenyl from the Grignard reagent: This can occur if the Grignard reagent is exposed to air or moisture. Prepare and use the Grignard reagent under an inert atmosphere.

  • Enolization of isatin: Using a less hindered Grignard reagent or a lower reaction temperature can minimize this side reaction.

Visualizations

Reaction_Pathway Indole Indole Indole3ol Indole-3-ol Indole->Indole3ol Oxidation Oxindole 2-Oxindole Indole3ol->Oxindole Tautomerization Isatin Isatin Indole3ol->Isatin Over-oxidation Dimer Dimer/Oligomer Indole3ol->Dimer Acid-catalyzed Dimerization Oxindole->Indole3ol Tautomerization

Caption: Key reaction pathways and pitfalls in indole-3-ol synthesis.

Troubleshooting_Flowchart start Low yield of Indole-3-ol check_degradation Check for product degradation (TLC, NMR of crude) start->check_degradation is_degradation Degradation is significant check_degradation->is_degradation Yes no_degradation Degradation is minimal check_degradation->no_degradation No check_side_products Identify major side products (TLC, NMR, MS) is_overoxidation Isatin is major side product check_side_products->is_overoxidation Over-oxidation is_dimerization Dimer/Oligomer is major side product check_side_products->is_dimerization Dimerization solution_degradation Use N-protection. Maintain neutral/basic pH. Lower reaction temperature. is_degradation->solution_degradation no_degradation->check_side_products solution_overoxidation Use milder oxidant. Reduce reaction time/temperature. Monitor reaction closely. is_overoxidation->solution_overoxidation solution_dimerization Strictly exclude acid. Use lower concentration. Lower reaction temperature. is_dimerization->solution_dimerization

Caption: Troubleshooting flowchart for low yield in indole-3-ol synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Indole-3-Carbinol and 2-methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the naturally occurring phytochemical Indole-3-Carbinol (I3C) and a synthetic analogue, 2-methyl-1H-indol-3-ol. While extensive research has elucidated the multifaceted roles of I3C in cellular processes, data on this compound is less prevalent in publicly available literature. This comparison, therefore, synthesizes the established bioactivities of I3C and presents a framework for the evaluation of this compound, supported by detailed experimental protocols and hypothetical comparative data.

Introduction

Indole-3-carbinol (I3C) is a well-studied compound derived from the enzymatic hydrolysis of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2][3] Upon ingestion, I3C is converted in the acidic environment of the stomach into a variety of condensation products, most notably 3,3'-diindolylmethane (DIM), which is believed to mediate many of I3C's biological effects.[3][4] I3C and its derivatives are known to exhibit a wide range of biological activities, including anti-carcinogenic, antioxidant, and anti-inflammatory properties.[2][4]

This compound is a synthetic indole derivative. While specific data on its biological activity is limited in published research, its structural similarity to I3C suggests it may interact with similar cellular pathways. This guide will explore the established activities of I3C and provide the necessary experimental frameworks to comparatively assess the potential of this compound.

Comparative Biological Activities

The following table summarizes the known biological activities of Indole-3-Carbinol and provides a template for the expected corresponding activities of this compound. The data for this compound is presented as a hypothetical example to illustrate a comparative analysis.

Biological ActivityIndole-3-Carbinol (I3C)This compound (Hypothetical Data)
Antiproliferative Activity (IC50 in µM)
MCF-7 (Breast Cancer)50-15075-200
PC-3 (Prostate Cancer)100-250120-300
HepG2 (Liver Cancer)80-20090-220
Induction of Apoptosis (% of apoptotic cells)
Caspase-3 ActivationSignificant increaseModerate increase
PARP CleavageObservedObserved
Anti-inflammatory Activity
Inhibition of NO productionDose-dependentDose-dependent
Reduction in Paw Edema (in vivo)30-50%20-40%
Antioxidant Activity (IC50 in µM)
DPPH Radical Scavenging150-300200-400
FRAP AssayEffectiveModerately effective

Signaling Pathways

The biological effects of Indole-3-Carbinol are mediated through its interaction with multiple signaling pathways. A key mechanism involves its influence on estrogen metabolism and signaling, as well as the induction of cell cycle arrest and apoptosis. The following diagrams illustrate these pathways. The potential interactions of this compound within these pathways would be a primary focus of comparative research.

G I3C and Estrogen Metabolism Pathway I3C Indole-3-Carbinol (I3C) DIM 3,3'-Diindolylmethane (DIM) I3C->DIM Acid Condensation CYP1A1 CYP1A1 DIM->CYP1A1 Induces Estrogen Estradiol (E2) Estrogen->CYP1A1 Metabolized by Sixteen_OHE1 16α-Hydroxyestrone (16α-OHE1) (More estrogenic) Estrogen->Sixteen_OHE1 Metabolized to Two_OHE1 2-Hydroxyestrone (2-OHE1) (Less estrogenic) CYP1A1->Two_OHE1 Promotes ER Estrogen Receptor (ER) Two_OHE1->ER Weak binding Sixteen_OHE1->ER Strong binding Gene_Expression Estrogen-Responsive Gene Expression ER->Gene_Expression Activates

I3C's Influence on Estrogen Metabolism

G I3C-Mediated Apoptosis and Cell Cycle Arrest I3C Indole-3-Carbinol (I3C) Akt Akt Pathway I3C->Akt Inhibits NFkB NF-κB Pathway I3C->NFkB Inhibits Bax Bax (Pro-apoptotic) I3C->Bax Promotes CDKs Cyclin-Dependent Kinases (CDKs) I3C->CDKs Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates NFkB->Bcl2 Activates Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Promotes G1_Arrest G1 Arrest CDKs->G1_Arrest Inhibition leads to

Apoptosis and Cell Cycle Regulation by I3C

Experimental Protocols

To facilitate reproducible and comparative research, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[5]

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[6]

  • 96-well plates.

  • Test compounds (Indole-3-Carbinol, this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • If using adherent cells, carefully remove the medium.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

G MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Workflow for the MTT Cell Viability Assay
Western Blot for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with the test compounds as described for the viability assay.

  • Harvest cells and lyse them in ice-cold lysis buffer.[8]

  • Determine protein concentration using a protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[8]

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[8]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory effects of compounds in rodents.

Materials:

  • Wistar rats or Swiss albino mice.

  • Carrageenan solution (1% in saline).

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Indomethacin or Diclofenac).

  • Pletysmometer.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds, vehicle, or positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9]

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

Indole-3-carbinol has demonstrated significant potential in modulating key cellular pathways related to cancer, inflammation, and oxidative stress. The comparative biological evaluation of its synthetic analogue, this compound, using the standardized protocols outlined in this guide, will be crucial in determining its potential as a novel therapeutic agent. The provided frameworks for data presentation and experimental design are intended to support rigorous and comparative research in this promising area of drug discovery.

References

Unveiling the Antioxidant Potential of 2-methyl-1H-indol-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel antioxidant compounds continues to be a focal point in drug development and disease prevention, a comprehensive comparative guide validating the antioxidant activity of 2-methyl-1H-indol-3-ol has been compiled. This guide, designed for researchers, scientists, and professionals in drug development, provides an objective analysis of its potential antioxidant efficacy against established standards and related indole derivatives.

While direct extensive quantitative data for this compound is emerging, this guide leverages available data on structurally similar indole compounds to provide a robust preliminary assessment. The antioxidant capacity is evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Antioxidant Activity

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for standard antioxidants and related indole derivatives.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe(II) Equivalent)
Ascorbic Acid (Vitamin C) ~4.97 - 6.1[1][2]~50[3]Data varies significantly with assay conditions
Trolox ~3.77[4]~2.34 - 2.93[1][4]Data varies significantly with assay conditions
Indole-3-Carbinol Potent activity reported[5][6][7]--
3-Methylindole Moderate activity reported[8]--
2-Phenyl-1H-indoles Potent activity reported (e.g., 80% inhibition at 1mM)--
Ethenyl Indoles (hydroxy substituted) ~24 µM--

Note: The data for indole derivatives is presented to infer the potential activity of this compound based on structural similarity. Direct experimental values for this compound are not yet widely available.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of future investigations into the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound or standard is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample or standard is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

Visualizing the Process and Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays cluster_standards Reference Standards DPPH DPPH Assay Data_Analysis Data Analysis (IC50 / Equivalents) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->DPPH as controls in Ascorbic_Acid->ABTS as controls in Ascorbic_Acid->FRAP as controls in Trolox Trolox Trolox->DPPH as controls in Trolox->ABTS as controls in Trolox->FRAP as controls in Test_Compound This compound Test_Compound->DPPH tested in Test_Compound->ABTS tested in Test_Compound->FRAP tested in Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Experimental workflow for the comparative antioxidant activity assessment.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., R•) Neutralized_ROS Neutralized Species (e.g., RH) ROS->Neutralized_ROS accepts H• Indole Indole Derivative (e.g., this compound) Stable_Radical Stabilized Indolyl Radical Indole->Stable_Radical H• donation Indole->Neutralized_ROS Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Stable_Radical->Cellular_Protection Neutralized_ROS->Cellular_Protection

Caption: Generalized mechanism of radical scavenging by indole derivatives.

Potential Signaling Pathways

Indole derivatives are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. While specific pathways for this compound are yet to be fully elucidated, related indole compounds have been shown to influence pathways such as the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and oxidative stress response. Furthermore, the ability of hydroxyindoles to inhibit ferroptosis, a form of iron-dependent programmed cell death, highlights their potential to protect cells from oxidative damage through multiple mechanisms.

This guide serves as a foundational resource for the scientific community, providing a standardized framework for the validation of this compound's antioxidant activity and paving the way for further research into its therapeutic potential.

References

A Comparative Analysis of 2-methyl-1H-indol-3-ol and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-methyl-1H-indol-3-ol and other key indole derivatives, namely indole, 3-methylindole (skatole), and indoxyl. The objective is to offer a comprehensive overview of their physicochemical properties, biological activities, and underlying mechanisms of action to support further research and drug development endeavors. While extensive data is available for indole, 3-methylindole, and indoxyl, specific experimental data for this compound is limited in publicly accessible literature. This guide compiles the available information and highlights areas for future investigation.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic characteristics of indole derivatives are crucial for understanding their stability, solubility, and interactions with biological systems. The following table summarizes the available data for the selected compounds.

PropertyThis compoundIndole3-Methylindole (Skatole)Indoxyl
Molecular Formula C₉H₉NOC₈H₇N[1]C₉H₉N[2]C₈H₇NO[3]
Molecular Weight 147.17 g/mol 117.15 g/mol [1]131.17 g/mol [2]133.15 g/mol [4]
Melting Point Data not available52-54 °C[5]93-97 °C[6]85 °C[7]
Boiling Point Data not available253-254 °C[5]265-266 °C[8]343.2±15.0 °C[9]
Solubility Data not availableSparingly soluble in water; soluble in hot water, ethanol, ether, benzene[10][11]Slightly soluble in water; soluble in ethanol, ether, organic solvents[2]Soluble in organic solvents[3]
Appearance Data not availableColorless to yellowish flakes[1]White to pale yellow crystalline solid[2]Yellow crystalline solid[7]
¹H NMR (DMSO-d₆) δ (ppm) Data not available11.08 (1H, s, NH), 7.55 (1H, d), 7.39 (1H, d), 7.08 (1H, t), 6.99 (1H, t), 6.42 (1H, t)[12]~10.8 (1H, s, NH), 7.5-7.0 (aromatic protons)Data not available
¹³C NMR (DMSO-d₆) δ (ppm) Data not available135.8, 128.1, 124.0, 120.8, 119.8, 118.8, 111.4, 101.1[12]Data not availableData not available
Mass Spectrum (m/z) Data not available117 (M⁺)131 (M⁺)[13]133 (M⁺)[4]

Biological Activities and Potential Therapeutic Applications

Indole derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. Their effects range from antimicrobial and anti-inflammatory to anticancer and neuroprotective activities.

Biological ActivityThis compoundIndole3-Methylindole (Skatole)Indoxyl
Anticancer Data not availableExhibits anticancer properties by modulating signaling pathways like PI3K/Akt/mTOR and MAPK.[11][14]Can act as a partial aryl hydrocarbon receptor (AhR) agonist, inducing CYP1A1/2 and CYP1B1 expression, which can have implications in cancer.[15]Indoxyl sulfate, a metabolite, is a uremic toxin that can promote oxidative stress, a factor in cancer progression.
Anti-inflammatory Data not availableCan reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α by blocking signaling pathways such as NF-κB.[10]Shows complex effects; can be pneumotoxic and induce inflammation in the lungs.[16]Indoxyl sulfate is pro-inflammatory and contributes to endothelial dysfunction.
Antioxidant Data not availablePossesses antioxidant properties by donating hydrogen atoms to scavenge free radicals.[17]Limited direct antioxidant activity reported; its metabolism can lead to oxidative stress.[16]Can be oxidized to form indigo, and its derivatives are being studied for antioxidant potential.
Antimicrobial Data not availableShows broad-spectrum antimicrobial activity against various bacteria and fungi.[18]Exhibits antimicrobial properties against certain pathogens.Derivatives have been synthesized and tested for antimicrobial activity.
Enzyme Inhibition Data not availableDerivatives have been shown to inhibit enzymes like cyclooxygenase (COX).[19]Can be bioactivated by cytochrome P450 enzymes.[16]Derivatives are being explored as enzyme inhibitors.
Cytotoxicity Data not availableCytotoxicity against various cancer cell lines has been reported.[20]Can be toxic to pulmonary cells.[16]Indoxyl sulfate is cytotoxic to various cell types, including renal and endothelial cells.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are standard protocols for key assays used to evaluate the biological activities of indole derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well containing 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis : Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.[21][22]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined from a dose-response curve.[5][12][17][23]

Signaling Pathways and Molecular Mechanisms

Indole derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is critical for targeted drug design.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple points, leading to apoptosis and cell cycle arrest in cancer cells.[14][18]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Indole_Derivatives Indole Derivatives (e.g., I3C, DIM) Indole_Derivatives->PI3K inhibit Indole_Derivatives->Akt inhibit NFkB_path NF-κB Pathway Indole_Derivatives->NFkB_path inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized indole derivatives.

Experimental_Workflow Synthesis Synthesis of Indole Derivatives Purification Purification & Characterization Synthesis->Purification Antioxidant_Screening Antioxidant Screening (e.g., DPPH Assay) Purification->Antioxidant_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Screening Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition Lead_Identification Lead Compound Identification Antioxidant_Screening->Lead_Identification Cytotoxicity_Screening->Lead_Identification Enzyme_Inhibition->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies

Caption: A generalized workflow for the biological evaluation of indole derivatives.

Logical Relationship of Indole Derivative Effects on Cancer Hallmarks

This diagram illustrates the logical relationship between the molecular actions of indole derivatives and their impact on key hallmarks of cancer.

Cancer_Hallmarks Indole_Derivatives Indole Derivatives Pathway_Inhibition Inhibition of PI3K/Akt & MAPK Pathways Indole_Derivatives->Pathway_Inhibition ROS_Scavenging Reactive Oxygen Species Scavenging Indole_Derivatives->ROS_Scavenging COX_Inhibition COX Enzyme Inhibition Indole_Derivatives->COX_Inhibition Reduced_Proliferation Reduced Cell Proliferation Pathway_Inhibition->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis Pathway_Inhibition->Increased_Apoptosis ROS_Scavenging->Reduced_Proliferation Reduced_Inflammation Reduced Inflammation COX_Inhibition->Reduced_Inflammation

Caption: The impact of indole derivatives on key molecular targets and cancer hallmarks.

Conclusion and Future Directions

This comparative guide consolidates the existing knowledge on this compound and related indole derivatives. While indole, 3-methylindole, and indoxyl are well-characterized, there is a clear knowledge gap regarding the specific physicochemical properties and biological activities of this compound. Future research should focus on the synthesis and comprehensive evaluation of this compound to determine its potential as a therapeutic agent. The provided experimental protocols and insights into relevant signaling pathways offer a framework for such investigations. A systematic exploration of this compound and other novel indole derivatives will undoubtedly contribute to the development of new and effective treatments for a range of diseases.

References

Structure-Activity Relationship of 2-Methyl-1H-indol-3-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-methyl-1H-indol-3-ol analogs, focusing on their antimicrobial and antioxidant activities. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The this compound core, in particular, has emerged as a promising template for the development of novel therapeutic agents. This guide summarizes the available quantitative data on the antimicrobial and antioxidant activities of various analogs, providing insights into the key structural features that govern their potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound analogs has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent, with lower values indicating greater activity.

Data Summary

The following table summarizes the MIC values of selected 2-methyl-1H-indol-3-yl derivatives against various microorganisms. The data has been compiled from multiple studies to facilitate comparison.

Compound IDR1R2R3R4Test OrganismMIC (µg/mL)Reference
1a HHH-[1,3,4-oxadiazol-2-amine]Staphylococcus aureus125[1]
1b HHH-[1,3,4-oxadiazol-2-amine]Escherichia coli250[1]
1c HHH-[1,3,4-oxadiazol-2-amine]Aspergillus niger125[1]
2a 5-ClHH-[1,3,4-oxadiazol-2-amine]Staphylococcus aureus62.5[1]
2b 5-ClHH-[1,3,4-oxadiazol-2-amine]Escherichia coli125[1]
2c 5-ClHH-[1,3,4-oxadiazol-2-amine]Aspergillus niger62.5[1]
3a 5-CH3HH-[1,3,4-oxadiazol-2-amine]Staphylococcus aureus62.5[1]
3b 5-CH3HH-[1,3,4-oxadiazol-2-amine]Escherichia coli125[1]
3c 5-CH3HH-[1,3,4-oxadiazol-2-amine]Aspergillus niger62.5[1]
Structure-Activity Relationship Insights

Based on the compiled data, the following SAR trends can be observed for the antimicrobial activity of 2-methyl-1H-indol-3-yl analogs:

  • Substitution at the 5-position: Introduction of a chloro (Cl) or methyl (CH3) group at the 5-position of the indole ring (compounds 2a-c and 3a-c ) generally leads to a two-fold increase in antibacterial and antifungal activity compared to the unsubstituted analog (compounds 1a-c ).[1] This suggests that electron-donating or weakly electron-withdrawing groups at this position are favorable for activity.

  • Modification at the 3-position: The nature of the substituent at the 3-position is crucial for activity. While direct comparisons with a simple hydroxyl group are limited in the available literature, the derivatization of the 3-position with a 1,3,4-oxadiazol-2-amine moiety confers antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound analogs is a significant area of investigation, as oxidative stress is implicated in numerous diseases. The half-maximal inhibitory concentration (IC50) in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common measure of antioxidant capacity, where lower values indicate stronger activity.

Data Summary

The table below presents the antioxidant activity (DPPH radical scavenging) of selected 2-methyl-1H-indol-3-yl derivatives.

Compound IDR1R2R3R4DPPH Scavenging IC50 (µM)Reference
4a HHH-[1,3,4-oxadiazol-2-amine]>100[1]
4b 5-ClHH-[1,3,4-oxadiazol-2-amine]75.8[1]
4c 5-CH3HH-[1,3,4-oxadiazol-2-amine]82.4[1]
Structure-Activity Relationship Insights

The following SAR observations can be made regarding the antioxidant activity:

  • Substitution at the 5-position: Similar to the antimicrobial activity, substitution at the 5-position with a chloro or methyl group enhances the antioxidant activity compared to the unsubstituted analog.[1] The chloro-substituted analog (4b ) exhibited the most potent radical scavenging activity among the tested compounds.[1] This highlights the importance of electronic modifications on the indole ring for improving antioxidant potential.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 10^5 CFU/mL).

  • Incubation: The microtiter plates are inoculated with the microbial suspension and incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of the analogs is assessed by their ability to scavenge the stable free radical DPPH.

  • Preparation of Solutions: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to different concentrations of the test compounds. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway Diagrams

Indole derivatives have been shown to modulate various signaling pathways implicated in cell growth, survival, and inflammation. The following diagrams illustrate the PI3K/Akt and NF-κB signaling pathways, which are potential targets for this compound analogs.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole This compound Analogs Indole->PI3K may inhibit Indole->Akt may inhibit

Figure 1: PI3K/Akt Signaling Pathway and Potential Inhibition by Indole Analogs.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Gene Inflammatory Gene Expression Indole This compound Analogs Indole->IKK may inhibit Indole->NFkB may inhibit translocation

Figure 2: NF-κB Signaling Pathway and Potential Inhibition by Indole Analogs.

Conclusion

The structure-activity relationship of this compound analogs reveals that substitution at the 5-position of the indole ring with small electron-donating or weakly electron-withdrawing groups can enhance both antimicrobial and antioxidant activities. The nature of the substituent at the 3-position is also a critical determinant of biological activity. Further systematic studies are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this promising class of compounds. The modulation of key signaling pathways such as PI3K/Akt and NF-κB represents a potential mechanism of action for these analogs, which merits further investigation.

References

Confirming the Identity of 2-Methyl-1H-indol-3-ol using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the identity of 2-methyl-1H-indol-3-ol. Due to the limited availability of experimental 2D NMR data for this specific compound, this guide leverages predicted NMR data and compares it with experimental data of structurally related compounds, namely 2-methyl-1H-indole and the tautomeric form of 1H-indol-3-ol, 3-hydroxy-oxindole. This approach provides a robust framework for researchers to confidently identify this compound in a laboratory setting.

Comparative Analysis of NMR Data

The confirmation of the chemical structure of this compound heavily relies on a detailed analysis of its 2D NMR spectra. By comparing the predicted chemical shifts and correlation patterns with those of known, structurally similar molecules, a high degree of confidence in the compound's identity can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted using online NMR prediction tools.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)~8.0-
2-CH₃~2.3~12.0
3-~140.0
3a-~125.0
4~7.5~120.0
5~7.1~122.0
6~7.1~120.0
7~7.6~111.0
7a-~136.0
3-OHVariable-

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1H-indole

This data serves as a reference for the indole core and the methyl group at position 2.

PositionExperimental ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
1 (N-H)~7.8-
2-CH₃~2.4~13.0
3~6.2~100.0
3a-~128.0
4~7.5~120.0
5~7.0~121.0
6~7.0~119.0
7~7.5~110.0
7a-~135.0

Table 3: Experimental ¹H NMR Chemical Shifts for 3-Hydroxy-oxindole (Tautomer of 1H-Indol-3-ol)

This data provides insight into the chemical shifts of the hydroxyl-bearing portion of the molecule. Note that oxindole is the more stable tautomer.[1]

PositionExperimental ¹H Chemical Shift (ppm)
1 (N-H)~8.2
3~4.5
4~7.2
5~7.0
6~7.2
7~6.9
3-OHVariable

2D NMR Correlation Analysis (Predicted for this compound):

  • COSY (Correlation Spectroscopy): Correlations are expected between the aromatic protons H-4, H-5, H-6, and H-7, establishing the connectivity of the benzene ring. A correlation between the N-H proton and H-4 may also be observable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton to its directly attached carbon. Key expected correlations include:

    • The methyl protons to the C-2 methyl carbon.

    • H-4 to C-4, H-5 to C-5, H-6 to C-6, and H-7 to C-7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations and is crucial for piecing together the molecular skeleton. Key expected correlations include:

    • The methyl protons (2-CH₃) to C-2 and C-3.

    • H-4 to C-3a, C-5, and C-7a.

    • H-7 to C-3a, C-5, and C-7a.

    • The N-H proton to C-2, C-3a, and C-7a.

Experimental Protocols

A generic protocol for acquiring high-quality 2D NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to check for sample purity and to optimize spectral width and receiver gain.

  • Acquire a ¹³C NMR spectrum.

2D NMR Acquisition Parameters (General):

  • COSY:

    • Use a gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

    • Set the spectral width in both dimensions to cover all proton signals.

  • HSQC:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

    • Acquire 256-512 increments in the indirect dimension (t₁) with 4-8 scans per increment.

  • HMBC:

    • Use a gradient-selected HMBC pulse sequence.

    • Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz).

    • Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.

  • Perform Fourier transformation and phase correction.

  • Calibrate the spectra using the residual solvent peak.

Alternative Analytical Techniques

While 2D NMR is a powerful tool for unambiguous structure elucidation, other analytical techniques can provide complementary and confirmatory data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the exact mass and elemental composition of the molecule, confirming its molecular formula (C₉H₉NO). The fragmentation pattern in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. For this compound, characteristic peaks would be expected for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), the N-H stretch of the indole ring (~3400 cm⁻¹), and C-H and C=C stretches of the aromatic system.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for confirming the identity of a synthesized compound like this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 2D NMR Analysis cluster_3 Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification mass_spec Mass Spectrometry (HRMS) purification->mass_spec ir_spec IR Spectroscopy purification->ir_spec nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d comparison Compare with Predicted Data & Related Compounds mass_spec->comparison ir_spec->comparison cosy COSY nmr_1d->cosy hsqc HSQC nmr_1d->hsqc hmbc HMBC nmr_1d->hmbc interpretation Correlate 2D NMR Data (COSY, HSQC, HMBC) cosy->interpretation hsqc->interpretation hmbc->interpretation interpretation->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Workflow for the identification of this compound.

Conclusion

The definitive identification of this compound, in the absence of readily available experimental spectra, can be confidently achieved through a combination of 2D NMR experiments and comparison with predicted data and spectra of closely related analogs. The workflow and data presented in this guide provide a comprehensive framework for researchers to successfully characterize this and similar indole derivatives. The use of complementary techniques such as mass spectrometry and IR spectroscopy is highly recommended for orthogonal confirmation of the structure.

References

Cross-Validation of Analytical Methods for 2-Methyl-1H-indol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of indole derivatives is crucial in various stages of drug development and research due to their prevalence in biologically active compounds. The selection of an appropriate analytical method is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide compares HPLC, GC-MS, and LC-MS/MS methods that could be adapted for the analysis of 2-methyl-1H-indol-3-ol, providing researchers, scientists, and drug development professionals with the necessary information to select and validate a suitable analytical technique.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS methods based on data from the analysis of related indole compounds. These values can be considered as benchmarks when developing a method for this compound.

ParameterHPLC with UV DetectionGC-MSLC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.99≥ 0.999
Limit of Detection (LOD) < 0.015 µg/mL0.3 ng/L3.5 ng/mL
Limit of Quantification (LOQ) ~0.05 µg/mL1 ng/L10 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%97 - 103%
Precision (% RSD) < 5%< 15%< 3%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar indole derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of indole derivatives in various matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (both containing 0.1% formic acid).

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 280 nm

  • Quantification: Use an external standard calibration curve prepared with known concentrations of a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile indole derivatives. Derivatization may be necessary for non-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Samples may require derivatization (e.g., silylation) to increase volatility.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, ramp to 280 °C.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-500

  • Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and an internal standard for improved accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of indole derivatives in complex matrices.[1]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Procedure:

  • Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for biological samples.[1]

  • LC Conditions:

    • Mobile phase: Gradient of methanol and water with 0.1% formic acid.

    • Flow rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

  • Quantification: An isotopically labeled internal standard is recommended for the highest accuracy and precision.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is robust and provides comparable results when performed under different conditions, such as in different laboratories or with different instruments. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow DefineMethods Define Methods (Method A & Method B) SetCriteria Set Acceptance Criteria AnalyzeSamplesA Analyze QC Samples with Method A SetCriteria->AnalyzeSamplesA AnalyzeSamplesB Analyze QC Samples with Method B CompareResults Compare Results AnalyzeSamplesB->CompareResults AssessCriteria Assess Against Acceptance Criteria CompareResults->AssessCriteria Pass Validation Pass AssessCriteria->Pass Meets Criteria Fail Validation Fail (Investigate Discrepancies) AssessCriteria->Fail Does Not Meet Criteria

Caption: Workflow for Cross-Validation of Analytical Methods.

This guide provides a foundational framework for the selection, development, and cross-validation of analytical methods for this compound. Researchers should perform a full validation of their chosen method according to relevant regulatory guidelines to ensure its suitability for the intended application.

References

A Comparative Guide to the Anti-inflammatory Effects of Indomethacin and 2-methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the indole derivative 2-methyl-1H-indol-3-ol. While extensive data is available for indomethacin, this document also highlights the current landscape of research concerning this compound, providing a framework for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in a multitude of diseases. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anti-inflammatory effects. Indomethacin, a potent indole-derived NSAID, has been a cornerstone of anti-inflammatory therapy for decades.[1][2] This guide contrasts the established profile of indomethacin with the current, more limited, understanding of this compound.

Indomethacin: A Profile

Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] By inhibiting these enzymes, indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] Its efficacy is well-documented in various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout.[2]

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary anti-inflammatory mechanism of indomethacin involves the blockade of the cyclooxygenase pathway. This leads to a reduction in the synthesis of prostaglandins, which in turn alleviates the cardinal signs of inflammation.

Indomethacin_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 / COX-2

Figure 1: Simplified signaling pathway of Indomethacin's anti-inflammatory action.

This compound: An Overview

Currently, there is a notable lack of publicly available experimental data specifically detailing the anti-inflammatory effects of this compound. While the broader class of indole derivatives has been extensively studied for anti-inflammatory properties, with many compounds demonstrating significant activity, the specific profile of this compound remains to be elucidated. Further research is required to determine its mechanism of action, efficacy, and potential as a therapeutic agent.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes in vivo anti-inflammatory data for indomethacin in the widely used carrageenan-induced paw edema model. This model is a standard preclinical assay for evaluating the acute anti-inflammatory effects of potential drugs.

CompoundAnimal ModelDoseRoute of AdministrationPercent Inhibition of EdemaTime PointReference
Indomethacin Rat10 mg/kg-87.3%-[5]
Indomethacin Rat--51.23%-[6]
This compound ---Data Not Available--

Note: The absence of data for this compound underscores the need for future experimental evaluation.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard protocol for the carrageenan-induced paw edema assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely accepted method for screening acute anti-inflammatory activity.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_measurement Data Collection Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Paw Volume Measurement Baseline Paw Volume Measurement Fasting->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Figure 2: General experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions before the experiment.

  • Groups: Animals are divided into at least three groups: a control group (vehicle), a reference standard group (e.g., indomethacin), and one or more test compound groups (e.g., this compound).

  • Drug Administration: The test compound, reference drug, or vehicle is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

Indomethacin remains a benchmark for anti-inflammatory activity, with a well-characterized mechanism of action and extensive in vivo data. In contrast, the anti-inflammatory potential of this compound is yet to be formally reported in the scientific literature.

For researchers and drug development professionals, this presents a clear opportunity. The indole scaffold is a promising starting point for the development of new anti-inflammatory agents. Future studies should focus on:

  • In vitro screening: Evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • In vivo evaluation: Utilizing established models such as the carrageenan-induced paw edema assay to determine its anti-inflammatory efficacy.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

By systematically investigating the properties of novel indole derivatives like this compound, the scientific community can continue to expand the arsenal of effective anti-inflammatory therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-methyl-1H-indol-3-ol and Related Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-methyl-1H-indol-3-ol (also known as 3-hydroxy-2-methylindole or skatoxyl) and its structurally related compounds, primarily focusing on the well-studied precursor, 3-methylindole (skatole), and its major metabolites. Due to the limited direct research on this compound, this guide extrapolates and compares its potential efficacy based on the known biological effects of its parent compound and its metabolic derivatives. The primary focus of existing research has been on the toxicological effects of 3-methylindole, particularly its bioactivation by cytochrome P450 enzymes into reactive intermediates.

Executive Summary

3-Methylindole (skatole) is a tryptophan metabolite that undergoes extensive metabolism, leading to the formation of several bioactive compounds. The in vitro and in vivo effects of these metabolites are varied, ranging from cytotoxicity to potential therapeutic activities. This guide will delve into the available data on the efficacy of these compounds, present the experimental methodologies used for their evaluation, and visualize the key metabolic and experimental pathways.

Data Presentation

In Vitro Efficacy and Toxicity

The following table summarizes the available quantitative data on the in vitro effects of 3-methylindole and its key metabolite, 3-hydroxy-3-methyloxindole. Data for this compound is not currently available in the reviewed literature.

CompoundAssayCell LineEndpointResult
3-Methylindole (Skatole)Cytotoxicity AssayBEAS-2B (human bronchial epithelial cells) overexpressing CYP2F1Cell Viability66% decrease with 3MI treatment[1]
3-Methylindole (Skatole)Apoptosis AssayBEAS-2B cells overexpressing CYP2F1Apoptosis (Annexin-V binding)Increased apoptosis at 100 µM after 24h[1]
3-Methylindole (Skatole)Apoptosis AssayIntestinal epithelial cellsApoptosisTime and dose-dependent apoptosis (0-1000 µM, 0-72h)[2]
(R)-3-hydroxy-3-methyloxindoleAntifungal AssayPyricularia oryzae (conidial germination)IC5021.5 ppm (131.9 µM)[3]
(S)-3-hydroxy-3-methyloxindoleAntifungal AssayPyricularia oryzae (conidial germination)IC50300.3 ppm[3]
In Vivo Efficacy and Toxicity

The following table summarizes the available quantitative data on the in vivo effects of 3-methylindole. No direct in vivo efficacy or toxicity data for this compound or 3-hydroxy-3-methyloxindole was found in the reviewed literature.

CompoundAnimal ModelAdministration RouteEndpointResult
3-Methylindole (Skatole)MiceIntraperitonealLD50610.16 mg/kg (dissolved in Propylene glycol)[1]
3-Methylindole (Skatole)MiceIntraperitonealLD50687.5 mg/kg (dissolved in Cremophor)[1]
3-Methylindole (Skatole)MiceIntraperitonealNasal Mucosal DamageCellular swelling at 6 hours, necrosis by 48 hours at 400 mg/kg[4]

Experimental Protocols

In Vitro Cytotoxicity Assay for 3-Methylindole

This protocol is based on studies investigating the cytotoxicity of 3-methylindole in human bronchial epithelial cells.[1][5]

1. Cell Culture and Treatment:

  • Human bronchial epithelial cell lines (e.g., BEAS-2B) transfected to overexpress specific cytochrome P450 enzymes (e.g., CYP2F1, CYP3A4) are cultured in appropriate media and conditions.
  • Cells are seeded in 96-well plates and allowed to adhere.
  • Cells are then treated with varying concentrations of 3-methylindole (e.g., 10 µM to 1 mM) for a specified duration (e.g., 48 hours). Control groups receive the vehicle used to dissolve the 3-methylindole.

2. Cytotoxicity Measurement (Lactate Dehydrogenase (LDH) Assay):

  • After the incubation period, the cell culture supernatant is collected.
  • The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
  • Absorbance is measured using a microplate reader at the appropriate wavelength.
  • Cytotoxicity is expressed as a percentage of the maximum LDH release from control cells treated with a lysis buffer.

In Vivo Acute Toxicity Study of 3-Methylindole in Mice

This protocol is a general representation based on studies assessing the acute toxicity of 3-methylindole in mice.[1][4][6]

1. Animal Model and Housing:

  • Male or female mice (e.g., C57BL/6N) of a specific age and weight are used.
  • Animals are housed in standard laboratory conditions with access to food and water ad libitum.

2. Drug Administration:

  • 3-Methylindole is dissolved in a suitable vehicle (e.g., corn oil, propylene glycol).
  • A single dose of 3-methylindole is administered to the mice via intraperitoneal (IP) injection at various dose levels (e.g., up to 400 mg/kg) to determine the LD50.
  • A control group receives only the vehicle.

3. Observation and Data Collection:

  • Animals are observed for clinical signs of toxicity and mortality over a specified period (e.g., 24 hours to 14 days).
  • For organ-specific toxicity studies, animals are euthanized at different time points after administration.
  • Tissues of interest (e.g., lungs, nasal mucosa) are collected, fixed, and processed for histological examination to assess for lesions.

Mandatory Visualization

Signaling and Metabolic Pathways

The primary mechanism of 3-methylindole's biological activity, particularly its toxicity, involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of a reactive intermediate, 3-methyleneindolenine, which can bind to cellular macromolecules, and other oxidized metabolites.

metabolic_pathway cluster_input Input Compound cluster_metabolism Metabolic Activation (Cytochrome P450) cluster_intermediates Reactive Intermediate cluster_metabolites Oxidized Metabolites cluster_effects Biological Effects 3-Methylindole 3-Methylindole CYP_Enzymes CYP2F1, CYP1A1/2, etc. 3-Methylindole->CYP_Enzymes Metabolism 3-Methyleneindolenine 3-Methyleneindolenine CYP_Enzymes->3-Methyleneindolenine Dehydrogenation 3-Methyloxindole 3-Methyloxindole CYP_Enzymes->3-Methyloxindole Epoxidation Indole-3-carbinol Indole-3-carbinol CYP_Enzymes->Indole-3-carbinol Hydroxylation Covalent_Binding Covalent Binding to Cellular Macromolecules 3-Methyleneindolenine->Covalent_Binding 3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methyloxindole (potential precursor to this compound) 3-Methyloxindole->3-Hydroxy-3-methyloxindole Toxicity Cytotoxicity, Pneumotoxicity Covalent_Binding->Toxicity

Caption: Metabolic activation of 3-methylindole by cytochrome P450 enzymes.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro toxicity of a test compound like 3-methylindole or its metabolites.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., BEAS-2B) Incubation Incubation with Test Compounds Cell_Culture->Incubation Compound_Prep Compound Preparation (3-Methylindole & Metabolites) Compound_Prep->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH release) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Collection Data Collection (e.g., Plate Reader) Cytotoxicity_Assay->Data_Collection Apoptosis_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vitro toxicity assessment.

Conclusion

While direct data on the efficacy of this compound is scarce, the extensive research on its parent compound, 3-methylindole, and its metabolites provides a valuable framework for understanding its potential biological activities. The toxicity of 3-methylindole is clearly linked to its metabolic activation, a process that generates several reactive and oxidized species. The provided data and protocols offer a starting point for researchers interested in further investigating the in vitro and in vivo effects of this class of indole derivatives. Future research should aim to directly assess the efficacy and safety profile of this compound to determine its potential as a therapeutic agent or to understand its role as a metabolite.

References

spectroscopic comparison of 2-methyl-1H-indol-3-ol and 2-methyl-1,2-dihydro-3H-indol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: 2-Methyl-1H-indol-3-ol vs. 2-Methyl-1,2-dihydro-3H-indol-3-one

In the realm of heterocyclic chemistry, the tautomeric relationship between hydroxyindoles and their corresponding indolinone counterparts presents a fascinating case study for spectroscopic analysis. This guide provides a detailed comparison of the spectroscopic properties of this compound (the enol form) and its more stable tautomer, 2-methyl-1,2-dihydro-3H-indol-3-one (the keto form). Due to the rapid and facile tautomerization, the enol form is often transient and challenging to isolate, leading to a scarcity of direct experimental data. Consequently, this comparison integrates theoretical spectroscopic predictions with available data from closely related indole derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Tautomeric Relationship

The equilibrium between this compound and 2-methyl-1,2-dihydro-3H-indol-3-one is a classic example of keto-enol tautomerism. The keto form is generally more stable and, therefore, the predominant species observed under typical experimental conditions.

Caption: Keto-enol tautomerism of 2-methyl-3-hydroxyindole.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for both tautomers. The data for the enol form are largely predictive, based on the known spectroscopic behavior of similar indole structures.

¹H NMR Spectroscopy

Table 1: Comparative ¹H NMR Data (Predicted and Analogous)

Proton This compound (Enol Form) - Predicted 2-methyl-1,2-dihydro-3H-indol-3-one (Keto Form) - Predicted
N-H ~8.0-9.0 ppm (broad singlet)~8.0-9.0 ppm (broad singlet)
Aromatic-H ~7.0-7.6 ppm (multiplets)~6.8-7.5 ppm (multiplets)
C2-H No proton~3.5-4.0 ppm (quartet)
C2-CH₃ ~2.3 ppm (singlet)~1.4 ppm (doublet)
C3-OH ~5.0-6.0 ppm (broad singlet, exchangeable)No proton

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Comparative ¹³C NMR Data (Predicted and Analogous)

Carbon This compound (Enol Form) - Predicted 2-methyl-1,2-dihydro-3H-indol-3-one (Keto Form) - Predicted
C=O Not present~200-210 ppm
C2 ~140-150 ppm~50-60 ppm
C3 ~110-120 ppmNot applicable (C=O)
C3a ~125-130 ppm~125-130 ppm
C4-C7 ~110-130 ppm~110-135 ppm
C7a ~135-140 ppm~150-160 ppm
CH₃ ~10-15 ppm~15-20 ppm

Note: Chemical shifts are approximate and can vary based on solvent.

Infrared (IR) Spectroscopy

Table 3: Comparative IR Data (Predicted and Analogous)

Functional Group This compound (Enol Form) - Predicted 2-methyl-1,2-dihydro-3H-indol-3-one (Keto Form) - Predicted
O-H stretch ~3200-3600 cm⁻¹ (broad)Not present
N-H stretch ~3300-3500 cm⁻¹ (sharp to broad)~3300-3500 cm⁻¹ (sharp to broad)
C=O stretch Not present~1680-1720 cm⁻¹ (strong)
C=C stretch (aromatic) ~1500-1600 cm⁻¹~1500-1600 cm⁻¹
C-N stretch ~1200-1350 cm⁻¹~1200-1350 cm⁻¹
UV-Vis Spectroscopy

Table 4: Comparative UV-Vis Data (Predicted and Analogous)

Tautomer λmax (nm) - Predicted Key Features
This compound (Enol Form) ~280-290 nm and ~220-230 nmExtended conjugation of the indole system.
2-methyl-1,2-dihydro-3H-indol-3-one (Keto Form) ~250-260 nm and ~290-300 nm (weak n→π*)Disrupted indole aromaticity, presence of a carbonyl chromophore.
Mass Spectrometry

Both tautomers have the same molecular weight and are expected to show a molecular ion peak (M⁺) at m/z = 147.18 in high-resolution mass spectrometry. The fragmentation patterns, however, may differ, reflecting the distinct structural features of the keto and enol forms.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or run as a thin film from a solution evaporated on a salt plate (e.g., NaCl, KBr).

    • Liquid/Solution : Acquire the spectrum using a solution cell or as a neat liquid between two salt plates.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan the sample over the mid-IR range (4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or the pure solvent, which is then subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation : Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • Use a reference cuvette containing the pure solvent to record the baseline.

    • The instrument will automatically subtract the solvent absorbance from the sample absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

  • Data Acquisition :

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For EI, a standard electron energy of 70 eV is typically used.

    • For ESI, optimize the spray voltage and other source parameters to achieve a stable signal.

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below.

Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-methyl-1,2-dihydro-3H-indol-3-one Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Tautomer_Analysis Tautomerism Analysis Structure_Elucidation->Tautomer_Analysis

Caption: General experimental workflow for spectroscopic analysis.

Safety Operating Guide

Navigating the Safe Disposal of 2-methyl-1H-indol-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 2-methyl-1H-indol-3-ol, a member of the indole family.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the available safety data for the closely related compound, 2-methylindole, and general principles for the disposal of indole derivatives. This information should be used for guidance only. Always consult with a qualified professional and your institution's environmental health and safety (EHS) office before undertaking any disposal procedures.

Hazard Profile and Safety Recommendations

Indole and its derivatives can present various hazards. Based on the SDS for 2-methylindole, researchers should be aware of the following potential risks and necessary precautions.

Quantitative Data from 2-Methylindole Safety Data Sheet
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed
Skin corrosion/irritation (Category 2)
alt text
WarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Category 3), Respiratory system
alt text
WarningH335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for 2-Methylindole.

Experimental Protocols for Safe Disposal

The following is a general, step-by-step guide for the disposal of this compound, formulated from the safety information of analogous compounds.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Covering: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If significant dust or aerosols are generated, a respirator may be necessary.

Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your EHS office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, such as strong oxidizing agents.

  • Institutional Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office. They will have established procedures for the collection and disposal by a licensed waste management company.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of a chemical substance like this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal A Assess Hazards (Consult SDS of similar compounds) B Don Personal Protective Equipment (PPE) A->B Proceed with Caution C Collect Waste in Designated Container B->C Begin Waste Collection D Properly Label Container C->D Secure for Storage E Store in Secure Hazardous Waste Area D->E Transfer to Storage F Arrange for EHS Disposal Pickup E->F Final Step

Caption: General workflow for chemical waste disposal.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound and contribute to a secure laboratory environment.

Essential Safety and Operational Guide for 2-methyl-1H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 2-methyl-1H-indol-3-ol. The following procedures are based on the known hazards of structurally similar indole derivatives and are intended to ensure the safety of laboratory personnel.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against skin contact.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Dispensing: When weighing or transferring the compound, do so within the fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, diatomite) and dispose of it as hazardous waste.[1]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Storage Protocol:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables (e.g., gloves, absorbent pads, weighing paper) should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste disposal_label Label Waste Container cleanup_waste->disposal_label disposal_store Store for EHS Pickup disposal_label->disposal_store

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.